molecular formula C7H6N2O2 B1268560 6-amino-1,3-benzoxazol-2(3H)-one CAS No. 22876-17-1

6-amino-1,3-benzoxazol-2(3H)-one

カタログ番号: B1268560
CAS番号: 22876-17-1
分子量: 150.13 g/mol
InChIキー: STLPJYGZOIEDAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPJYGZOIEDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356604
Record name 6-amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-17-1
Record name 6-Amino-3H-benzoxazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22876-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-benzoxazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a quorum sensing inhibitor. Detailed experimental protocols, spectroscopic data, and a proposed mechanism of action are presented to facilitate further research and development efforts.

Chemical Properties

This compound, also known as 6-amino-2-benzoxazolinone, is a stable solid at room temperature. Its core structure consists of a benzene ring fused to an oxazolone ring, with an amino group substituted at the 6-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-amino-3H-1,3-benzoxazol-2-one--INVALID-LINK--[1]
Synonyms 6-amino-2-benzoxazolinone, 6-Aminobenzoxazol-2-one--INVALID-LINK--[1]
CAS Number 22876-17-1--INVALID-LINK--[1]
Molecular Formula C₇H₆N₂O₂--INVALID-LINK--[1]
Molecular Weight 150.13 g/mol --INVALID-LINK--[1]
Melting Point 205 °C (lit.)--INVALID-LINK--[2]
Boiling Point Not available (decomposes)
Solubility Data not available
pKa Data not available
LogP (computed) 0.5--INVALID-LINK--[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from a substituted nitrophenol. A common route involves the reduction of a nitro group to an amine, followed by cyclization to form the benzoxazolone ring.

Experimental Protocol: Synthesis from 4-Chloro-2-nitrophenol

A plausible synthetic route involves the amination of 4-chloro-2-nitrophenol, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Synthesis of 4-amino-2-nitrophenol A solution of 4-chloro-2-nitrophenol is treated with aqueous ammonia under pressure and elevated temperature. The chloro group is displaced by the amino group to yield 4-amino-2-nitrophenol.

Step 2: Synthesis of 4,5-diaminophenol The nitro group of 4-amino-2-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

Step 3: Synthesis of this compound The resulting 4,5-diaminophenol is cyclized to form the benzoxazolone ring. This is typically achieved by reacting with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

G cluster_synthesis Synthesis Workflow 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Amino-2-nitrophenol 4-Amino-2-nitrophenol 4-Chloro-2-nitrophenol->4-Amino-2-nitrophenol NH3 (aq) 4,5-Diaminophenol 4,5-Diaminophenol 4-Amino-2-nitrophenol->4,5-Diaminophenol Reduction (e.g., H2/Pd-C) This compound This compound 4,5-Diaminophenol->this compound Cyclization (e.g., Urea)

Synthetic pathway for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H-NMR Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ 4.0-5.0 ppm), NH of oxazolone (broad singlet, δ 10.0-11.0 ppm)
¹³C-NMR Carbonyl carbon (δ ~155 ppm), Aromatic carbons (δ 100-150 ppm)
IR (KBr) N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1750 cm⁻¹), C-N stretching (~1300 cm⁻¹), C-O stretching (~1250 cm⁻¹)
Mass Spec (EI) Molecular ion peak (m/z 150), fragments corresponding to loss of CO, HNCO, and other small molecules.

Biological Activity and Mechanism of Action

Quorum Sensing Inhibition

This compound and its derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the regulation of virulence factors and biofilm formation.

P. aeruginosa possesses a complex and hierarchical QS system that primarily involves two N-acyl homoserine lactone (AHL) based systems, las and rhl, and the Pseudomonas quinolone signal (PQS) system.

Proposed Mechanism of Action

Benzoxazolone derivatives are believed to act as competitive inhibitors of the AHL signaling molecules. They are structurally similar to the natural AHLs and can bind to the transcriptional regulator proteins, LasR and RhlR. This binding prevents the natural autoinducers from activating these regulators, thereby downregulating the expression of QS-controlled genes responsible for virulence factor production and biofilm formation.[3]

G cluster_pathway Pseudomonas aeruginosa Quorum Sensing Pathway LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las produces RhlI RhlI Synthase AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl produces LasR LasR Receptor LasR->RhlI activates PQS PQS System LasR->PQS activates Virulence Virulence Factors (e.g., elastase, pyocyanin) LasR->Virulence upregulates Biofilm Biofilm Formation LasR->Biofilm promotes RhlR RhlR Receptor RhlR->Virulence upregulates RhlR->Biofilm promotes PQS->RhlR activates AHL_Las->LasR binds & activates AHL_Rhl->RhlR binds & activates Benzoxazolone This compound (Inhibitor) Benzoxazolone->LasR inhibits Benzoxazolone->RhlR inhibits

Inhibition of the P. aeruginosa quorum sensing pathway.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the functional groups present in its structure.

  • Amino Group: The primary aromatic amine at the 6-position is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. This site provides a key handle for the synthesis of a wide range of derivatives.

  • Benzoxazolone Ring: The lactam (cyclic amide) within the oxazolone ring is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The activating amino group and the deactivating oxazolone ring will direct incoming electrophiles to specific positions.

Conclusion

This compound is a versatile molecule with significant potential in the development of novel therapeutics, particularly as an anti-virulence agent targeting bacterial quorum sensing. This guide has provided a foundational understanding of its chemical properties, synthesis, and biological activity. Further research into its specific interactions with QS receptors, optimization of its structure for enhanced potency and pharmacokinetic properties, and exploration of other potential biological targets will be crucial for translating its therapeutic promise into clinical applications.

References

An In-depth Technical Guide to the Synthesis Precursors of 6-amino-3H-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-amino-3H-benzoxazol-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic precursors, provides step-by-step experimental protocols, and presents relevant quantitative data for the key compounds involved in the synthesis.

Core Precursors and Intermediates: A Quantitative Overview

The synthesis of 6-amino-3H-benzoxazol-2-one is a multi-step process commencing from readily available starting materials. The key precursors and intermediates are outlined below with their relevant quantitative data.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
o-AminophenolC₆H₇NO109.1395-55-6
UreaCH₄N₂O60.0657-13-6
3H-Benzoxazol-2-oneC₇H₅NO₂135.1259-49-4
6-Nitro-3H-benzoxazol-2-oneC₇H₄N₂O₄180.124694-91-1
6-amino-3H-benzoxazol-2-one C₇H₆N₂O₂ 150.13 22876-17-1

Synthetic Pathway and Experimental Workflow

The primary synthetic route to 6-amino-3H-benzoxazol-2-one involves a three-step process: cyclization to form the benzoxazolone core, followed by nitration and subsequent reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction o_aminophenol o-Aminophenol benzoxazolone 3H-Benzoxazol-2-one o_aminophenol->benzoxazolone H₂SO₄, Δ urea Urea urea->benzoxazolone H₂SO₄, Δ nitro_benzoxazolone 6-Nitro-3H-benzoxazol-2-one benzoxazolone->nitro_benzoxazolone HNO₃, H₂SO₄ amino_benzoxazolone 6-amino-3H-benzoxazol-2-one nitro_benzoxazolone->amino_benzoxazolone H₂, Pd/C

Caption: Synthetic pathway for 6-amino-3H-benzoxazol-2-one.

Detailed Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide for the synthesis of 6-amino-3H-benzoxazol-2-one.

Step 1: Synthesis of 3H-Benzoxazol-2-one (Benzoxazolone)

This procedure is adapted from a process for preparing benzoxazolones.

Materials:

  • o-Aminophenol

  • Urea

  • Concentrated Sulfuric Acid (98%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine o-aminophenol and urea in a 1:2 molar ratio.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture with stirring to 120-135°C.

  • Maintain the reaction at this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C and slowly add water to precipitate the product.

  • Continue cooling to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data:

  • Yield: Typically high, in the range of 90-96%.

  • Melting Point: 138-141°C.[1]

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): 3250 (N-H), 1750 (C=O), 1620, 1480 (C=C aromatic).

    • Mass Spectrum (m/z): 135 (M+).[2]

Step 2: Synthesis of 6-Nitro-3H-benzoxazol-2-one

This nitration procedure is based on methods described for benzoxazolone nitration.

Materials:

  • 3H-Benzoxazol-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (optional, as solvent)

  • Ice

Procedure:

  • In a flask cooled in an ice-salt bath, dissolve 3H-benzoxazol-2-one in concentrated sulfuric acid.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Quantitative Data:

  • Yield: Good to excellent yields are generally reported for this reaction.

  • Spectroscopic Data:

    • ¹³C NMR (DMSO-d₆, ppm): Expected signals around 154 (C=O), 147, 142, 131, 118, 110, 105 (aromatic carbons). (Predicted based on related structures).

Step 3: Synthesis of 6-amino-3H-benzoxazol-2-one

This procedure describes the catalytic hydrogenation of the nitro intermediate.

Materials:

  • 6-Nitro-3H-benzoxazol-2-one

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Ammonium formate (alternative for transfer hydrogenation)

Procedure (Catalytic Hydrogenation):

  • Dissolve 6-nitro-3H-benzoxazol-2-one in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Procedure (Transfer Hydrogenation):

  • Dissolve 6-nitro-3H-benzoxazol-2-one in ethanol or methanol.

  • Add 10% Pd/C and a large excess of ammonium formate.

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through Celite and wash with the solvent.

  • Remove the solvent under reduced pressure to yield the product.

Quantitative Data:

  • Yield: Generally high for catalytic hydrogenation.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, ppm): Expected signals around 11.0 (s, 1H, NH), 6.8-6.4 (m, 3H, aromatic), 4.8 (s, 2H, NH₂). (Predicted based on related structures).

    • ¹³C NMR (DMSO-d₆, ppm): Expected signals around 155 (C=O), 144, 137, 125, 110, 108, 98 (aromatic carbons). (Predicted based on related structures).

Logical Relationship of Synthetic Steps

Logical_Flow Start Starting Materials (o-Aminophenol, Urea) Step1 Cyclization (Formation of Benzoxazolone Ring) Start->Step1 Intermediate1 3H-Benzoxazol-2-one Step1->Intermediate1 Step2 Electrophilic Aromatic Substitution (Nitration) Intermediate1->Step2 Intermediate2 6-Nitro-3H-benzoxazol-2-one Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 FinalProduct 6-amino-3H-benzoxazol-2-one Step3->FinalProduct

Caption: Logical flow of the synthesis of 6-amino-3H-benzoxazol-2-one.

Signaling Pathways and Biological Activity

While the benzoxazole scaffold is present in many biologically active compounds with activities ranging from antimicrobial to anticancer, specific information regarding the signaling pathways directly modulated by 6-amino-3H-benzoxazol-2-one is not extensively available in the current literature.[3] Research on related benzoxazolone derivatives suggests potential interactions with various biological targets, but dedicated studies on the mechanism of action for this specific compound are limited. Further investigation is required to elucidate its pharmacological profile and its effects on cellular signaling cascades.

References

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone (CAS 147149-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: The CAS number provided in the topic, 22876-17-1, corresponds to 6-Amino-2-benzoxazolinone. This guide focuses on the requested chemical name, 2-amino-5-bromo-6-methyl-4(3H)-quinazolinone, for which the correct CAS number is 147149-89-1 (for the 4(1H)-tautomer).

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone and Related Compounds

PropertyValue (for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone)Reference Compound and Value
Molecular Formula C₉H₈BrN₃O-
Molecular Weight 254.08 g/mol -
Melting Point Data not available2-Amino-6-bromoquinazolin-4-ol (CAS 130148-53-7): Not specified, but is a solid[1].
Boiling Point Data not available4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 478.3±55.0 °C at 760 mmHg[2].
Solubility Expected to be soluble in DMSO and DMF, with limited solubility in methanol and insolubility in water.N-Acyl-Hydrazone-Linked Quinazolinone Derivative: Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water[3].
pKa Data not available-
LogP Data not available4(1H)-Quinazolinone, 2-amino-8-bromo-6-nitro- (CAS 447415-80-7): 0.82[2].
Appearance Expected to be a solid, likely a powder.2-Phenyl-2,3-dihydroquinazolin-4(1H)-one is a white solid[4].

Spectroscopic Data

Detailed spectral data for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone is not available. The following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar quinazolinone structures.

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR 2.4-2.6 (s, 3H, -CH₃)Methyl group on the benzene ring.
7.0-8.5 (m, Ar-H)Aromatic protons on the quinazolinone ring system.
5.0-7.0 (br s, 2H, -NH₂)Amino group protons, may be exchangeable with D₂O.
10.0-12.0 (br s, 1H, -NH)Amide proton in the quinazolinone ring.
¹³C NMR ~20Methyl carbon.
115-150Aromatic and quinazolinone ring carbons.
~165Carbonyl carbon (C=O).

Experimental Protocols

Synthesis of 2-Amino-5-bromo-6-methyl-4(1H)-quinazolinone

A common and effective method for the synthesis of 2-amino-4(3H)-quinazolinones is the reaction of the corresponding 2-aminobenzonitrile with an isocyanate followed by cyclization, or via a multi-step process starting from an anthranilic acid derivative. The following is a plausible synthetic route starting from 2-amino-5-bromo-6-methylbenzonitrile.

Protocol: Synthesis from 2-Amino-5-bromo-6-methylbenzonitrile

  • Materials and Reagents:

    • 2-amino-5-bromo-6-methylbenzonitrile

    • Urea or a suitable isocyanate (e.g., chlorosulfonyl isocyanate)

    • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or diphenyl ether)

    • Acid or base for cyclization catalysis (if necessary)

    • Ethanol or other suitable solvent for recrystallization

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromo-6-methylbenzonitrile (1 equivalent) in a high-boiling point solvent. b. Add urea (excess, e.g., 10 equivalents) or the isocyanate (1.1 equivalents) to the solution. c. Heat the reaction mixture to reflux (typically 150-200 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation. f. Wash the crude product with water and then a small amount of cold ethanol. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield pure 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

    • Determine the melting point of the purified compound.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-amino-5-bromo-6-methylbenzonitrile 2-amino-5-bromo-6-methylbenzonitrile Reaction_Vessel Reaction in high-boiling solvent (e.g., DMF) 2-amino-5-bromo-6-methylbenzonitrile->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Reflux, then cool Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone Recrystallization->Final_Product

Caption: Synthetic workflow for 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone.

Biological Activity Assay: EGFR Kinase Inhibition

Quinazolinone derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy[5][6]. The following is a general protocol for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a stock solution of 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone in 100% DMSO.

    • Perform a serial dilution of the stock solution to obtain a range of test concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compound, recombinant human EGFR enzyme, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for EGFR Kinase Inhibition Assay

G Compound_Prep Prepare serial dilutions of 2-amino-5-bromo-6-methyl-4(1H)-quinazolinone Reaction_Setup Set up kinase reaction: - EGFR enzyme - Substrate - ATP - Test compound Compound_Prep->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Stop_Reaction Stop reaction and deplete ATP Incubation->Stop_Reaction Signal_Generation Add detection reagent to generate luminescent signal Stop_Reaction->Signal_Generation Measurement Measure luminescence Signal_Generation->Measurement Data_Analysis Calculate % inhibition and IC50 value Measurement->Data_Analysis G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP P P EGFR->P Autophosphorylation Quinazolinone 2-amino-5-bromo-6-methyl- 4(1H)-quinazolinone Quinazolinone->EGFR Inhibits ADP ADP RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

The Biological Activity of 6-amino-1,3-benzoxazol-2(3H)-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzoxazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This technical guide focuses specifically on the biological activity of the derivative 6-amino-1,3-benzoxazol-2(3H)-one. Despite extensive investigation into the broader benzoxazolone class, publicly available data on the specific biological functions of this particular compound is limited. This document summarizes the available information and provides a framework for potential future research.

Chemical and Physical Properties

According to the PubChem database, this compound is a solid with the chemical formula C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol . It is classified as harmful if swallowed.

Biological Activity Profile: An Overview

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the in-vitro or in-vivo biological activity of this compound. The majority of research has focused on other substituted benzoxazolone derivatives. For instance, studies have explored the antimicrobial and anticancer activities of N-substituted, 5-chloro-, and 6-bromo-1,3-benzoxazol-2(3H)-one derivatives. However, these studies do not include the 6-amino variant.

While direct experimental data is lacking, the core benzoxazolone structure is known to interact with various biological targets. The amino substituent at the 6-position could potentially modulate these interactions or introduce novel activities. Further research is required to elucidate the specific pharmacological profile of this compound.

Potential Areas for Future Investigation

Given the absence of specific data, the following areas represent potential avenues for future research into the biological activity of this compound:

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

  • Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.

  • Neurological Activity: Investigation of its potential anticonvulsant, neuroprotective, or other central nervous system effects, given the known activities of other benzoxazolone derivatives.

  • Enzyme Inhibition Assays: Testing against a range of enzymes to identify potential molecular targets.

Experimental Workflow for Future Studies

The following diagram outlines a potential experimental workflow for the initial biological characterization of this compound.

G Experimental Workflow for Biological Characterization cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_followup Follow-up Studies for Active Compounds synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme moa Mechanism of Action Studies antimicrobial->moa anticancer->moa enzyme->moa invivo In Vivo Animal Models moa->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar

Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

At present, there is a significant gap in the scientific literature regarding the biological activity of this compound. While the broader class of benzoxazolones has shown considerable therapeutic potential, this specific derivative remains largely unexplored. The information and proposed experimental workflow provided in this guide are intended to serve as a foundation for future research to unlock the potential of this compound. Further investigation is warranted to determine its pharmacological profile and potential applications in drug discovery and development.

A Technical Guide to 6-amino-1,3-benzoxazol-2(3H)-one: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-amino-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anti-inflammatory and anticancer agent. Experimental methodologies for key biological assays are also provided, alongside visualizations of a proposed signaling pathway and experimental workflows.

Chemical Identity and Properties

The nomenclature and key chemical identifiers for this compound are provided below.

IUPAC Name: 6-amino-3H-1,3-benzoxazol-2-one[1]

Synonyms:

  • This compound[1]

  • 6-amino-3H-benzoxazol-2-one[1]

  • 2(3H)-Benzoxazolone, 6-amino-

  • 6-Amino-2-benzoxazolinone

  • CAS: 22876-17-1[1]

A summary of the computed physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
Monoisotopic Mass 150.042927438 DaPubChem[1]
Topological Polar Surface Area 64.4 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
XLogP3 0.5PubChem[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a benzoxazolone precursor followed by the reduction of the nitro group. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask while maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one

  • Reaction Setup: To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent (e.g., ethanol or methanol), add a reducing agent. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere).

  • Reduction: If using tin(II) chloride, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, if using tin(II) chloride, neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. For catalytic hydrogenation, filter off the catalyst.

  • Purification: Concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting the potential of this scaffold in drug discovery. The primary activities reported are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[2] Some of these derivatives exhibited inhibitory activities comparable or superior to the positive control, celecoxib.[2] Furthermore, active derivatives demonstrated therapeutic effects in a mouse model of ulcerative colitis by reducing weight loss and decreasing the levels of pro-inflammatory cytokines such as IL-6 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.[2]

Cytotoxic Activity

Various derivatives of the benzoxazolone core have been evaluated for their cytotoxic effects against different cancer cell lines. For example, novel aminothiazole-benzazole-based amide derivatives have shown cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, with some compounds exhibiting IC₅₀ values in the micromolar range. Additionally, cytotoxic Mannich bases derived from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones displayed concentration-dependent cytotoxic effects against human pre-B-cell leukemia (BV-173) and chronic myeloid leukemia (K-562) cell lines.[3]

The table below summarizes the reported cytotoxic activity of some derivatives.

Derivative TypeCell LineIC₅₀ (µM)Reference
Aminothiazole-benzazole amidesMCF-717.2 - 80.6[4]
A54919.0 - >100[4]
Mannich bases of chalconesBV-173Low micromolar[3]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Formation: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove detached cells and then add fresh medium containing the test compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is used as a measure of cell migration. Compare the wound closure in the presence of the test compound to the control to determine its effect on cell migration.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. Based on the observed reduction in pro-inflammatory cytokines like IL-6, a plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Proposed Anti-inflammatory Signaling Pathway

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (e.g., IL-6) Compound 6-amino-1,3-benzoxazol -2(3H)-one Derivative Compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.

Experimental Workflow: Synthesis and Purification

G Start Start: 1,3-benzoxazol-2(3H)-one Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 6-nitro-1,3-benzoxazol -2(3H)-one Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro_Intermediate->Reduction Crude_Product Crude 6-amino-1,3-benzoxazol -2(3H)-one Reduction->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure 6-amino-1,3-benzoxazol -2(3H)-one Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Workflow: In Vitro Cytotoxicity and Migration Assays

G Start Cancer Cell Culture Seed_Cytotoxicity Seed cells in 96-well plate Start->Seed_Cytotoxicity Seed_Migration Seed cells to confluence Start->Seed_Migration Treat_Cytotoxicity Treat with compound Seed_Cytotoxicity->Treat_Cytotoxicity Scratch Create scratch Seed_Migration->Scratch MTT_Assay MTT Assay Treat_Cytotoxicity->MTT_Assay Treat_Migration Treat with compound Scratch->Treat_Migration IC50 Determine IC₅₀ MTT_Assay->IC50 Imaging Image scratch over time Treat_Migration->Imaging Migration_Analysis Analyze wound closure Imaging->Migration_Analysis

Caption: Workflow for evaluating the in vitro cytotoxicity and anti-migratory effects of test compounds.

References

The Benzoxazolone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in drug discovery, leading to the development of a wide range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzoxazolone compounds, their synthesis, and their diverse pharmacological applications. We present a detailed account of key historical milestones, experimental protocols for seminal synthetic methods and biological assays, and a tabulated summary of quantitative structure-activity relationship data. Furthermore, we visualize key signaling pathways modulated by benzoxazolone derivatives using the DOT language to provide a deeper understanding of their mechanisms of action.

Discovery and Early History

The emergence of benzoxazolone chemistry is intrinsically linked to the pioneering era of heterocyclic chemistry in the latter half of the 19th century. While a definitive first synthesis is not unequivocally documented, the foundational work on related heterocyclic systems laid the groundwork for its discovery. The most probable early route to the benzoxazolone core was through the Hofmann rearrangement of salicylamide, a reaction first reported by Graebe and Rostovzeff in 1902. This reaction involves the treatment of salicylamide with a halogenating agent in the presence of a base, leading to the formation of an isocyanate intermediate that subsequently cyclizes to yield 2-benzoxazolone.

Early investigations into benzoxazolone and its derivatives were largely driven by academic curiosity and the burgeoning synthetic dye industry. However, the 20th century witnessed a paradigm shift towards exploring their biological potential, a journey that has unveiled a remarkable spectrum of pharmacological activities.

Synthetic Methodologies

The synthesis of the benzoxazolone core and its derivatives has evolved significantly since its discovery. Early methods have been refined and new, more efficient protocols have been developed.

Classical Synthetic Routes

Two of the most established methods for the synthesis of 2-benzoxazolone involve the reaction of 2-aminophenol with either urea or phosgene.[1][2]

Experimental Protocol: Synthesis of 2-Benzoxazolone from 2-Aminophenol and Urea [3]

  • Materials: 2-Aminophenol, Urea, Mineral Acid (e.g., Sulfuric Acid), Water.

  • Procedure:

    • A mixture of 2-aminophenol and an excess of urea (typically 1.5 to 3 molar equivalents) is prepared in an aqueous solution.[3]

    • A mineral acid, such as sulfuric acid, is added to maintain a pH below 7 throughout the reaction.[3]

    • The reaction mixture is heated to a temperature ranging from 20 to 160 °C.[3]

    • The reaction is stirred for a sufficient period to allow for the condensation reaction and subsequent cyclization to occur.

    • Upon cooling, the 2-benzoxazolone product precipitates out of the solution.

    • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

Experimental Protocol: Synthesis of 2-Benzoxazolone via Hofmann Rearrangement of Salicylamide

  • Materials: Salicylamide, Sodium Hypochlorite or other halogenating agent, Sodium Hydroxide, Acid for workup.

  • General Procedure:

    • Salicylamide is dissolved in an aqueous solution of sodium hydroxide.

    • The solution is cooled, and a solution of sodium hypochlorite is added dropwise while maintaining a low temperature.

    • The reaction mixture is then warmed to facilitate the rearrangement of the intermediate N-halomide to an isocyanate.

    • The isocyanate intermediate rapidly cyclizes in the aqueous basic medium to form the sodium salt of 2-benzoxazolone.

    • Acidification of the reaction mixture precipitates the 2-benzoxazolone product.

    • The product is collected by filtration, washed, and purified.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel and efficient methods for constructing the benzoxazolone ring system, often with improved yields and milder reaction conditions. These include metal-catalyzed C-H amidation, visible-light-induced C-H amination, and the use of solid-supported reagents.

Physicochemical Properties

The benzoxazolone core possesses a unique set of physicochemical properties that contribute to its utility as a pharmacophore. It is a weakly acidic, bicyclic aromatic system with both lipophilic (benzene ring) and hydrophilic (lactone and amide functionalities) regions. This amphipathic nature allows for diverse interactions with biological targets.

Table 1: Physicochemical Properties of 2-Benzoxazolone

PropertyValueReference
Molecular FormulaC₇H₅NO₂PubChem
Molecular Weight135.12 g/mol PubChem
Melting Point137-141 °CChemicalBook
Boiling Point335 °C (estimated)PubChem
Water SolubilitySoluble in hot waterChemicalBook
pKa~9.5ChemicalBook

Biological Activities and Therapeutic Potential

Benzoxazolone derivatives exhibit a remarkable array of biological activities, making them a focal point of extensive research in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of benzoxazolone-based anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes involved in oncogenic signaling pathways.

Table 2: Anticancer Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Benzoxazole-substituted aminopyridines (e.g., compound 24)c-Met KinaseGood inhibitory potency[4]
Piperidinyl-based benzoxazole (compound 11b)VEGFR-20.057[5]
Piperidinyl-based benzoxazole (compound 11b)c-Met Kinase0.181[5]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleMCF-743.4[6]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazoleMDA-MB-23135.1[6]

Mechanism of Action: Inhibition of c-Met Kinase

One of the key targets for anticancer benzoxazolone derivatives is the c-Met receptor tyrosine kinase.[4] Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, promoting tumor growth, angiogenesis, and metastasis.[7] Benzoxazolone-based inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.

Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [8]

  • Principle: This assay quantifies the amount of ADP produced during the phosphorylation of a substrate by c-Met kinase. The amount of ADP is directly proportional to the kinase activity.

  • Materials: Recombinant human c-Met kinase, poly (Glu, Tyr) 4:1 peptide substrate, ATP, kinase buffer, test compound, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, c-Met enzyme, and peptide substrate.

    • Initiate the kinase reaction by adding ATP and incubate for 60 minutes at room temperature.[8]

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[8]

    • Convert the ADP produced to ATP by adding Kinase Detection Reagent and incubate for 30 minutes.[8]

    • Measure the luminescence, which is proportional to the ADP produced.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Signaling Pathway: c-Met Inhibition

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Benzoxazolone Benzoxazolone Inhibitor Benzoxazolone->cMet Inhibits GRB2 GRB2/SOS P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and its inhibition by benzoxazolone derivatives.

Antimicrobial Activity

Benzoxazolone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of Selected Benzoxazolone Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. faecalisE. coliP. aeruginosaC. albicansReference
2-(2-oxo-2-benzoxazoline-3-yl)-N-(m-methylphenyl)acetamide (Cmpd 6)12812864256128[1]
2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-methylphenyl)acetamide (Cmpd 7)128128256256128[1]
Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 13)8.4----[2]
Thiazolinoalkyl-2(3H)-benzoxazolone (Cmpd 15)4.2---67.5[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][9]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland), test compound.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 35-37°C for 18-24 hours.[9]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain benzoxazolone derivatives have shown potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives (IC₅₀ values in µM)

Compound/DerivativeTargetIC₅₀ (µM)Reference
4-sulfonyloxy/alkoxy benzoxazolone (2h)NO production17.67[10]
4-sulfonyloxy/alkoxy benzoxazolone (2h)IL-1β production20.07[10]
4-sulfonyloxy/alkoxy benzoxazolone (2h)IL-6 production8.61[10]
Benzoxazolone derivative (3d)IL-6 production5.43[11]
Benzoxazolone derivative (3g)IL-6 production5.09[11]

Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Some benzoxazolone derivatives exert their anti-inflammatory and analgesic effects by inhibiting fatty acid amide hydrolase (FAAH).[12] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[13] By inhibiting FAAH, these compounds increase the endogenous levels of AEA, which then acts on cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[13][14]

Signaling Pathway: FAAH Inhibition

FAAH_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_precursor AEA Precursor (NAPE) NAPE_PLD NAPE-PLD AEA_precursor->NAPE_PLD AEA_release Anandamide (AEA) NAPE_PLD->AEA_release Synthesizes FAAH FAAH AEA_release->FAAH Degraded by CB1_receptor CB1 Receptor AEA_release->CB1_receptor Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Benzoxazolone Benzoxazolone Inhibitor Benzoxazolone->FAAH Inhibits Signaling_cascade Downstream Signaling (e.g., ↓cAMP) CB1_receptor->Signaling_cascade Analgesia Analgesia & Anti-inflammation Signaling_cascade->Analgesia

Caption: FAAH inhibition by benzoxazolone derivatives enhances endocannabinoid signaling.

Neuroprotective and Other Activities

The benzoxazolone scaffold has also been explored for its potential in treating neurological disorders. Derivatives have been shown to possess neuroprotective, anticonvulsant, and anxiolytic properties.[15] These effects are often attributed to their ability to modulate various signaling pathways in the central nervous system, including those involving oxidative stress and inflammation.[16][17]

Conclusion

From its early discovery rooted in the fundamentals of heterocyclic chemistry to its current status as a "privileged scaffold" in modern drug discovery, the journey of the benzoxazolone core is a testament to its enduring significance. The diverse and potent biological activities exhibited by its derivatives continue to inspire the design and synthesis of novel therapeutic agents. The in-depth understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this technical guide, provides a solid foundation for future research and development in this exciting field. The continued exploration of the benzoxazolone scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

Spectroscopic Profile of 6-amino-1,3-benzoxazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-amino-1,3-benzoxazol-2(3H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a consolidated summary of its known properties alongside predicted spectroscopic data derived from structurally analogous compounds. The provided data serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound. Predictions are based on established principles of spectroscopy and data from closely related benzoxazolone derivatives.

Table 1: General Properties

PropertyValue
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol [1]
CAS Number 22876-17-1[1]
IUPAC Name 6-amino-3H-1,3-benzoxazol-2-one[1]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.8br sN-H
~6.85d, J ≈ 8.5 HzH-4
~6.40dd, J ≈ 8.5, 2.0 HzH-5
~6.35d, J ≈ 2.0 HzH-7
~5.10br s-NH₂

Note: Chemical shifts are estimates based on data for benzoxazolone and its substituted derivatives. The broad singlets for N-H and NH₂ protons are exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.5C=O (C-2)
~145.0C-O (C-7a)
~142.0C-NH₂ (C-6)
~125.0C-N (C-3a)
~110.0C-H (C-4)
~108.0C-H (C-5)
~96.0C-H (C-7)

Note: Assignments are based on the expected electronic effects of the amino and lactam functionalities on the aromatic ring.

Table 4: Predicted Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
1760-1740StrongC=O stretching (cyclic carbamate)
1630-1600MediumAromatic C=C stretching, N-H bending
1500-1450MediumAromatic C=C stretching
1250-1200StrongC-O stretching (aryl ether)

Note: These are characteristic absorption bands for this class of compounds.

Table 5: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
122Moderate[M - CO]⁺
106Moderate[M - CO₂]⁺
94Moderate[M - CO - HCN]⁺

Note: Fragmentation pattern is predicted based on the structure of 2(3H)-benzoxazolone and related compounds. The molecular ion is expected to be the base peak.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for the analysis of small organic molecules.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

6-amino-1,3-benzoxazol-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one, a compound of interest in various research and development applications.

Chemical Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValue
Molecular Formula C₇H₆N₂O₂[1][2]
Molecular Weight 150.13 g/mol [1]
IUPAC Name 6-amino-3H-1,3-benzoxazol-2-one[1]
CAS Number 22876-17-1[1][3]

This compound, also known by synonyms such as 6-amino-3H-benzoxazol-2-one, is characterized by its benzoxazole core structure with an amino group substitution.[1] The precise molecular weight is calculated to be 150.135 g/mol .[4]

References

Methodological & Application

Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. 6-amino-1,3-benzoxazol-2(3H)-one, in particular, serves as a crucial synthetic intermediate for the development of more complex molecules and potential therapeutic agents. Its primary amino group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various drug development programs. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from 2-amino-4-nitrophenol. The protocol includes methods for the initial cyclization to form the nitro-intermediate, followed by two reliable methods for the subsequent reduction to the desired amino compound.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of 2-amino-4-nitrophenol with a carbonylating agent to form the benzoxazolone ring, yielding the intermediate, 6-nitro-1,3-benzoxazol-2(3H)-one. The second step is the selective reduction of the nitro group to an amine, for which two common and effective methods are presented: catalytic transfer hydrogenation and reduction using tin(II) chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12142-145>98
6-Nitro-1,3-benzoxazol-2(3H)-oneC₇H₄N₂O₄180.12244-249[1]>98
This compoundC₇H₆N₂O₂150.13[2]>300>95

Experimental Protocols

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

This procedure details the cyclization of 2-amino-4-nitrophenol using 1,1'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.

Materials:

  • 2-Amino-4-nitrophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF.

  • To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-nitro-1,3-benzoxazol-2(3H)-one as a solid.

Step 2: Synthesis of this compound

Two alternative methods are provided for the reduction of the nitro-intermediate.

Method A: Catalytic Transfer Hydrogenation

This method uses palladium on carbon as a catalyst and ammonium formate as the hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.

Materials:

  • 6-Nitro-1,3-benzoxazol-2(3H)-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the suspension.

  • To this mixture, add ammonium formate (3.0-5.0 eq) in portions.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization to afford this compound.

Method B: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro groups.

Materials:

  • 6-Nitro-1,3-benzoxazol-2(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Slowly add concentrated HCl and heat the mixture to reflux.

  • Stir the reaction at reflux for 1-3 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A 2-Amino-4-nitrophenol B 6-Nitro-1,3-benzoxazol-2(3H)-one A->B CDI, THF Room Temperature C This compound B->C Method A: Pd/C, NH₄HCO₂, MeOH, Reflux Method B: SnCl₂·2H₂O, HCl, EtOH, Reflux

Caption: Synthetic route for this compound.

General Experimental Workflow

Experimental_Workflow start Start reaction Reaction Setup (Reactants + Solvent) start->reaction reagent Reagent Addition reaction->reagent monitoring Reaction Monitoring (TLC) reagent->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for chemical synthesis experiments.

References

Purification Methods for 6-amino-1,3-benzoxazol-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-amino-1,3-benzoxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization, flash column chromatography, and trituration, along with activated carbon treatment for color removal.

Overview of Purification Strategies

This compound is a polar aromatic amine, which can present challenges in purification due to its potential for strong interaction with silica gel and susceptibility to oxidation. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The following protocols provide robust starting points for achieving high purity.

Recrystallization

Recrystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol 1: Recrystallization from Ethanol

This protocol is a common starting point for the recrystallization of many organic solids.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Heat the mixture to reflux with stirring.

  • Gradually add more hot ethanol until the solid completely dissolves.

  • If the solution is colored, proceed to the activated carbon treatment (Section 5).

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, further cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Methyl Tert-Butyl Ether (MTBE)

This solvent has been shown to be effective for structurally similar compounds and can be a good alternative to ethanol.

Materials:

  • Crude this compound

  • Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Follow the same general procedure as for recrystallization from ethanol, substituting MTBE as the solvent.

  • Be cautious of the lower boiling point of MTBE (55 °C) and adjust the heating accordingly.

Table 1: Representative Recrystallization Data

SolventInitial Purity (%)Final Purity (%)Yield (%)
Ethanol90>9880-90
MTBE90>9975-85

Note: The values in this table are representative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. Due to the basic nature of the amino group, standard silica gel can lead to poor separation and product loss. The following protocols are designed to mitigate these issues.

Protocol 3: Flash Chromatography using Amine-Functionalized Silica

Amine-functionalized silica gel is often the best choice for purifying basic compounds as it minimizes tailing and improves resolution.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Chromatography column

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Collection tubes

Procedure:

  • Dry-load the crude product onto a small amount of amine-functionalized silica.

  • Pack the column with amine-functionalized silica gel in the chosen eluent.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Flash Chromatography on Silica Gel with a Mobile Phase Modifier

If amine-functionalized silica is not available, standard silica gel can be used with the addition of a basic modifier to the eluent.

Materials:

  • Crude this compound

  • Silica gel

  • Chromatography column

  • Solvent system (e.g., Dichloromethane/Methanol)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Collection tubes

Procedure:

  • Prepare the mobile phase by adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the solvent system.

  • Pack the column with silica gel slurried in the modified mobile phase.

  • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elute the column with the modified mobile phase, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Representative Flash Chromatography Data

Stationary PhaseMobile PhaseInitial Purity (%)Final Purity (%)Recovery (%)
Amine-SiO₂DCM/MeOH (gradient)85>9985-95
Silica GelDCM/MeOH + 1% TEA85>9880-90

Note: The values in this table are representative and may vary depending on the specific impurities and chromatographic conditions.

Trituration

Trituration is a simple and effective method for removing small amounts of impurities that have a different solubility profile from the desired compound.

Protocol 5: Trituration with Methanol or Ethyl Acetate

This technique is particularly useful for removing non-polar impurities from the more polar product.

Materials:

  • Crude this compound

  • Methanol or Ethyl Acetate

  • Beaker or flask

  • Stir bar and stir plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in a beaker with a stir bar.

  • Add a small amount of the chosen solvent (methanol or ethyl acetate) at room temperature.

  • Stir the slurry vigorously for 15-30 minutes. The desired compound should remain as a solid, while impurities dissolve in the solvent.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of fresh, cold solvent.

  • Dry the purified solid under vacuum.

Activated Carbon Treatment

If the crude product is colored due to high molecular weight, colored impurities, treatment with activated carbon can be effective. This step is typically performed during recrystallization.

Protocol 6: Decolorization with Activated Carbon

Materials:

  • Solution of crude this compound in a suitable hot solvent (from recrystallization procedure)

  • Activated carbon

  • Fluted filter paper

  • Hot filtration setup (heated funnel)

Procedure:

  • After dissolving the crude product in hot solvent for recrystallization, cool the solution slightly.

  • Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.

  • Heat the mixture back to boiling for a few minutes with swirling.

  • Perform a hot filtration through fluted filter paper to remove the activated carbon.

  • Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization & Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve add_carbon Add Activated Carbon dissolve->add_carbon If colored cool Cool to Crystallize dissolve->cool hot_filter Hot Filtration add_carbon->hot_filter hot_filter->cool filter_wash Filter and Wash cool->filter_wash dry Dry filter_wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow Diagram.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation crude Crude Product load_sample Load Sample crude->load_sample prepare_column Prepare Column (Amine-SiO₂ or SiO₂ + Modifier) prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure Pure Product evaporate->pure

Caption: Flash Chromatography Workflow Diagram.

Application Notes and Protocols for the NMR Analysis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-amino-1,3-benzoxazol-2(3H)-one. This document includes predicted spectral data based on related structures, comprehensive experimental protocols, and visual aids to facilitate understanding of the molecular structure and analytical workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzoxazolone derivatives. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This guide provides a practical framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 11.5br s1HNH -3
~6.85d1HH -4
~6.50d1HH -7
~6.45dd1HH -5
~5.00br s2HNH ₂-6

br s = broad singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~155.0C -2
~145.0C -6
~142.0C -3a
~131.0C -7a
~110.0C -4
~108.0C -5
~98.0C -7

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solubilization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of the sample. Gentle heating may be applied if the compound has low solubility at room temperature.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

3.2. NMR Data Acquisition

These are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[1]

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 - 2.0 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm (-2 to 14 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm (-20 to 220 ppm)

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or the TMS signal (δ = 0.00 ppm).[1][2]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Diagram 1: Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with IUPAC numbering for NMR assignments.

Diagram 2: General NMR Analysis Workflow

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Parameter Optimization) A->B Load Sample C Data Acquisition (¹H and ¹³C Spectra) B->C Start Acquisition D Data Processing (FT, Phasing, Baseline Correction) C->D Process FID E Spectral Analysis (Peak Picking, Integration) D->E Analyze Spectrum F Structure Elucidation (Assignment and Interpretation) E->F Interpret Data

Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

References

Application Notes and Protocols: Leveraging 6-amino-1,3-benzoxazol-2(3H)-one as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid bicyclic structure and the presence of a modifiable amino group at the 6-position allow for the systematic exploration of structure-activity relationships (SAR). This scaffold has been successfully employed to generate potent inhibitors of various biological targets, leading to the discovery of promising candidates for the treatment of cancer, inflammatory diseases, and bacterial infections. These application notes provide an overview of the key applications, relevant biological data, and detailed experimental protocols for utilizing this scaffold in drug discovery programs.

Key Applications

The this compound scaffold has demonstrated significant potential in the development of:

  • Kinase Inhibitors: Derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR).

  • Anti-inflammatory Agents: By targeting pro-inflammatory signaling pathways, these compounds can effectively reduce the production of inflammatory mediators.

  • Anti-Quorum Sensing Agents: This scaffold can be used to design molecules that disrupt bacterial communication, thereby attenuating virulence and biofilm formation without exerting direct bactericidal pressure, which may reduce the development of resistance.

Data Presentation: Biological Activities of this compound Derivatives

Table 1: Kinase Inhibitory Activity of Aminobenzoxazole Derivatives against KDR
Compound IDStructure/SubstitutionKDR Inhibition IC50 (µM)Reference
Compound 1 (Structure not fully specified)6.855[1]
Compound 16 (Structure not fully specified)-[1]
Compound 17 (Structure not fully specified)-[1]
Sorafenib Positive Control-[1]

Note: Specific structures for compounds 1, 16, and 17 were not available in the provided search results, but their potent activity highlights the potential of the aminobenzoxazole scaffold. Compound 1 showed the highest inhibitory activity among the tested compounds[1].

Table 2: Anti-inflammatory Activity of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives
Compound IDR Group (Acyl/Sulfonyl)NO Production Inhibition IC50 (µM)IL-6 Production Inhibition IC50 (µM)Reference
3i (Structure not specified)PotentPotent[2]
3j (Structure not specified)PotentPotent[2]
3l (Structure not specified)PotentPotent[2]
Celecoxib Positive ControlPotentPotent[2]

Note: The inhibitory activities of compounds 3i, 3j, and 3l were reported to be superior or equivalent to the positive control, celecoxib, in a dose-dependent manner[2].

Experimental Protocols

Protocol 1: General Synthesis of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives

This protocol describes a general method for the acylation or sulfonylation of the this compound scaffold.

Materials:

  • This compound

  • Appropriate acyl chloride or sulfonyl chloride

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

  • Standard workup and purification reagents and equipment (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, rotary evaporator, silica gel for column chromatography).

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 6-acylamino or 6-sulfonamido benzoxazolone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro KDR Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 values of test compounds against KDR.

Materials:

  • Recombinant human VEGFR-2/KDR enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compounds (benzoxazolone derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, or a known inhibitor like Sorafenib for positive control) to the wells of the microplate.

    • Add 5 µL of a master mix containing the KDR enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C (or room temperature, as recommended by the enzyme manufacturer) for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable non-linear regression model to determine the IC50 value.

Protocol 3: Anti-Quorum Sensing (QS) Activity Assay - Inhibition of Virulence Factor Production

This protocol outlines a general method to assess the ability of benzoxazolone derivatives to inhibit the production of QS-regulated virulence factors in Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Microplate reader

  • Reagents for specific virulence factor assays (e.g., Elastin-Congo Red for elastase assay, skim milk for protease assay).

Procedure:

  • Bacterial Growth with Test Compounds:

    • Inoculate LB broth with an overnight culture of P. aeruginosa to an initial OD600 of ~0.02.

    • Add the test compounds at various concentrations to the bacterial cultures. Include a solvent control (DMSO) and a positive control if available.

    • Incubate the cultures at 37°C with shaking for 18-24 hours.

    • Measure the final OD600 to assess bacterial growth and rule out any bactericidal or bacteriostatic effects of the compounds.

  • Elastase Activity Assay:

    • Centrifuge the bacterial cultures to pellet the cells and collect the supernatant.

    • Add the supernatant to a solution of Elastin-Congo Red (ECR) and incubate at 37°C for 3-6 hours.

    • Stop the reaction and pellet the insoluble ECR by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase production.

  • Protease Activity Assay:

    • Use the cell-free supernatant from the bacterial cultures.

    • Add the supernatant to wells of a microplate containing skim milk agar.

    • Incubate at 37°C for 18-24 hours.

    • Measure the diameter of the clearing zone around the wells. A smaller clearing zone compared to the control indicates inhibition of protease activity.

  • Data Analysis:

    • Normalize the virulence factor production to bacterial growth (OD600).

    • Calculate the percentage of inhibition of each virulence factor for each compound concentration compared to the solvent control.

Visualizations

Drug_Discovery_Workflow cluster_0 Scaffold-Based Design cluster_1 Screening & Evaluation Scaffold 6-amino-1,3-benzoxazol- 2(3H)-one Scaffold Library Derivative Library Synthesis Scaffold->Library SAR-guided modification HTS High-Throughput Screening Library->HTS Biological Assays Hit_ID Hit Identification HTS->Hit_ID Data Analysis Lead_Opt Lead Optimization Hit_ID->Lead_Opt Iterative Design & Synthesis Lead_Opt->Library Feedback In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Models Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow using the benzoxazolone scaffold.

MAPK_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Phosphorylates & Activates NFkB_I IκB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, IL-6) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators (NO, IL-6) Genes->Mediators Inhibitor Benzoxazolone Derivative Inhibitor->MAPK Inhibits

Caption: Anti-inflammatory mechanism via MAPK/NF-κB pathway.

KDR_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Dispense Inhibitor & Enzyme/Substrate Mix to 96-well plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (60 min, 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) D->E F 6. Generate Signal (Add Kinase Detection Reagent) E->F Incubate 40 min G 7. Read Luminescence F->G Incubate 30 min H 8. Calculate IC50 G->H

Caption: Experimental workflow for KDR kinase inhibition assay.

Anti_QS_Workflow cluster_assays Virulence Factor Assays A 1. Grow P. aeruginosa with Test Compound B 2. Measure Bacterial Growth (OD600) A->B C 3. Harvest Supernatant (Centrifugation) A->C E 4. Quantify Inhibition B->E D1 Elastase Assay (Elastin-Congo Red) C->D1 D2 Protease Assay (Skim Milk Agar) C->D2 D1->E D2->E

Caption: Workflow for assessing anti-quorum sensing activity.

References

Application Notes and Protocols for the Scalable Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1,3-benzoxazol-2(3H)-one is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure serves as a key building block for the development of new therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities.

This document provides detailed application notes and protocols for the scalable synthesis of this compound. The primary route detailed involves a two-step process: the nitration of a 1,3-benzoxazol-2(3H)-one precursor, followed by the reduction of the resulting 6-nitro-1,3-benzoxazol-2(3H)-one.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound proceeds through a 6-nitro intermediate. This strategy allows for the use of readily available starting materials and employs robust chemical transformations suitable for large-scale production.

Synthetic Pathway 2-Aminophenol 2-Aminophenol 1,3-Benzoxazol-2(3H)-one 1,3-Benzoxazol-2(3H)-one 2-Aminophenol->1,3-Benzoxazol-2(3H)-one Cyclization Urea Urea Urea->1,3-Benzoxazol-2(3H)-one 6-Nitro-1,3-benzoxazol-2(3H)-one 6-Nitro-1,3-benzoxazol-2(3H)-one 1,3-Benzoxazol-2(3H)-one->6-Nitro-1,3-benzoxazol-2(3H)-one Nitration Nitrating Agent Nitrating Agent Nitrating Agent->6-Nitro-1,3-benzoxazol-2(3H)-one This compound This compound 6-Nitro-1,3-benzoxazol-2(3H)-one->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Synthetic pathway for this compound.

Data Presentation: Comparison of Synthesis Techniques

The following table summarizes quantitative data for the key steps in the synthesis of this compound. Data for analogous reactions are included to provide a comparative overview.

StepReactantsReagents & SolventsReaction Time (h)Temperature (°C)Yield (%)PurityReference
Cyclization o-Aminophenol, UreaSulfuric Acid3110-135HighNot specified[1]
Nitration 1,3-Benzoxazol-2(3H)-oneNitric Acid, Acidic Imidazolium Ionic Liquid240HighNot specified
Reduction 6-Nitrobenzimidazole derivativeSnCl₂·2H₂O, HCl, Methanol0.5Reflux12Not specified[2]
Reduction 6-Nitro-1-hydroxy-2,1-benzoxaborolanePd/C, Ammonium Formate, EthanolNot specified2592>99% (HPLC)[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzoxazol-2(3H)-one (Precursor)

This protocol is adapted from a general procedure for the synthesis of benzoxazolones.[1]

Materials:

  • o-Aminophenol

  • Urea

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine o-aminophenol and urea in a 1:1.2 molar ratio.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 110-135 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1,3-benzoxazol-2(3H)-one.

Protocol 2: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one

This protocol is based on a described nitration of benzoxazolone.

Materials:

  • 1,3-Benzoxazol-2(3H)-one

  • Nitric Acid (65%)

  • Sulfuric Acid (concentrated)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 6-nitro-1,3-benzoxazol-2(3H)-one.

Protocol 3: Synthesis of this compound (Reduction of 6-Nitro Intermediate)

Two alternative reduction methods are provided, offering flexibility in terms of scale and available equipment.

This method is adapted from the reduction of a similar nitrobenzimidazole derivative.[2]

Materials:

  • 6-Nitro-1,3-benzoxazol-2(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium Hydroxide (NaOH) solution (20%)

  • Water

Procedure:

  • In a round-bottom flask, suspend 6-nitro-1,3-benzoxazol-2(3H)-one in methanol.

  • Add a solution of SnCl₂·2H₂O in a mixture of methanol and concentrated HCl. The molar ratio of the nitro compound to SnCl₂·2H₂O should be approximately 1:7.

  • Reflux the reaction mixture for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a 20% NaOH solution to a pH of 14.

  • Filter the resulting precipitate and wash with water to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method is based on a continuous flow hydrogenation of a related nitro compound and is highly scalable.[3]

Materials:

  • 6-Nitro-1,3-benzoxazol-2(3H)-one

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ammonium Formate

  • Ethanol

Procedure:

  • Prepare a solution of 6-nitro-1,3-benzoxazol-2(3H)-one and ammonium formate (3-4 equivalents) in ethanol.

  • For a continuous flow setup, pump the solution through a pre-packed reactor containing Pd/C at room temperature.

  • For a batch process, charge a flask with the solution of the nitro compound and ammonium formate in ethanol, and then add Pd/C catalyst. Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by trituration with a suitable solvent or by recrystallization.

Experimental Workflow for Scale-Up

The following diagram illustrates a general workflow for the scale-up of this compound synthesis.

Scale-Up Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Purification Raw Materials Raw Materials Cyclization Reaction Cyclization Reaction Raw Materials->Cyclization Reaction Work-up & Isolation Work-up & Isolation Cyclization Reaction->Work-up & Isolation 1,3-Benzoxazol-2(3H)-one 1,3-Benzoxazol-2(3H)-one Work-up & Isolation->1,3-Benzoxazol-2(3H)-one Nitration Reaction Nitration Reaction 1,3-Benzoxazol-2(3H)-one->Nitration Reaction Quenching & Precipitation Quenching & Precipitation Nitration Reaction->Quenching & Precipitation 6-Nitro-1,3-benzoxazol-2(3H)-one 6-Nitro-1,3-benzoxazol-2(3H)-one Quenching & Precipitation->6-Nitro-1,3-benzoxazol-2(3H)-one Reduction Reaction Reduction Reaction 6-Nitro-1,3-benzoxazol-2(3H)-one->Reduction Reaction Catalyst Removal / Work-up Catalyst Removal / Work-up Reduction Reaction->Catalyst Removal / Work-up Crude Product Crude Product Catalyst Removal / Work-up->Crude Product Recrystallization / Chromatography Recrystallization / Chromatography Crude Product->Recrystallization / Chromatography Final Product This compound Recrystallization / Chromatography->Final Product

Caption: General workflow for scaling up the synthesis.

References

Application Notes and Protocols for the Quantification of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed, representative analytical methods for the quantitative determination of 6-amino-1,3-benzoxazol-2(3H)-one in biological matrices. While specific validated public-domain methods for this compound are not widely available, the protocols described herein are based on established principles of bioanalysis for small polar molecules and serve as a comprehensive starting point for method development and validation. Two common analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for general quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as pharmacokinetic studies.

General Bioanalytical Workflow

The quantification of xenobiotics in biological matrices follows a structured workflow to ensure data accuracy and reproducibility. The process begins with sample collection and preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Matrix (e.g., Plasma) Instrument Instrumental Analysis (LC-MS/MS) SamplePrep->Instrument StandardPrep Standard & QC Preparation StandardPrep->Instrument DataProcessing Data Processing Instrument->DataProcessing Raw Data Report Report Generation DataProcessing->Report Concentration Data

General workflow for bioanalytical quantification.

Method Performance Summary

The following table summarizes the expected performance characteristics for the two proposed analytical methods. These targets are based on typical requirements outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3][4]

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) ≥ 0.995≥ 0.998
Calibration Range 50 - 5000 ng/mL0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Matrix Effect (IS-normalized) N/ACV ≤ 15%
Recovery > 80%> 85%

Experimental Protocols

This method is suitable for applications where analyte concentrations are expected to be in the mid-to-high ng/mL range, such as in formulation analysis or in vitro assays.

3.1.1. Principle this compound is separated from matrix components on a reversed-phase C18 column and quantified by its absorbance of ultraviolet (UV) light at its wavelength of maximum absorbance (λmax).

3.1.2. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

3.1.3. Instrumentation and Conditions

  • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 285 nm (Note: λmax should be experimentally determined).

3.1.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 50 ng/mL to 5000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

This highly sensitive and selective method is ideal for pharmacokinetic studies and other applications requiring low limits of quantification.

3.2.1. Principle The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted from plasma and separated by reversed-phase chromatography. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.

Sample_Preparation_Workflow Start 100 µL Plasma Sample AddSolvent Add 300 µL Acetonitrile with Internal Standard Start->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min, 14,000 x g) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Analyze by LC-MS/MS Transfer->End

Protein precipitation workflow for sample preparation.

3.2.2. Materials and Reagents

  • As per Protocol 1, plus:

  • This compound-d3 (or other suitable SIL-IS) as internal standard.

3.2.3. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

3.2.4. Mass Spectrometer Settings (Hypothetical)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Analyte): Q1: 151.1 -> Q3: 107.1 (Note: These transitions must be optimized experimentally).

  • MRM Transitions (IS): Q1: 154.1 -> Q3: 110.1 (Note: These transitions must be optimized experimentally).

3.2.5. Standard and Sample Preparation

  • Stock and Working Standards: Prepared as in Protocol 1, but with concentration ranges appropriate for the LC-MS/MS method (e.g., 0.1 to 200 ng/mL).

  • Sample Preparation: Follow the protein precipitation protocol described in section 3.1.4. The internal standard should be included in the precipitation solvent at a fixed concentration (e.g., 10 ng/mL).

Hypothetical Signaling Pathway Involvement

To fulfill visualization requirements, the following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase within a cellular signaling cascade. This is a generic representation and not based on published data for this specific compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression TF->Gene Analyte 6-amino-1,3-benzoxazol- 2(3H)-one Analyte->KinaseA Inhibits

Hypothetical inhibition of a kinase signaling pathway.

References

Application of 6-amino-1,3-benzoxazol-2(3H)-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-amino-1,3-benzoxazol-2(3H)-one as a key scaffold in the synthesis of potent kinase inhibitors. This versatile building block has been instrumental in the development of inhibitors targeting various kinases implicated in cancer, such as c-Met, Aurora B, and KDR (VEGFR-2).

Introduction

This compound is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow for favorable interactions within the ATP-binding pocket of various kinases. The amino group at the 6-position serves as a crucial handle for introducing diverse substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document will detail the synthesis, biological activity, and relevant signaling pathways of kinase inhibitors derived from this scaffold.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using the this compound scaffold.

Kinase TargetCompound/DerivativeIC50 (nM)Cell Line (for cellular assays)Reference
c-Met Benzo[d]oxazol-2(3H)-one-quinolone 131EBC-1[1]
Compound 28a (3-aminoindazole scaffold)1.8EBC-1 (cellular IC50: 180 nM)[2]
Piperidinyl-based benzoxazole 11b181-[3]
Aurora B BI 83126642HCT116 (cellular IC50: 4 nM)[4]
AMG 900 (pan-Aurora inhibitor)4-[5]
Danusertib (PHA-739358)79-[5]
Alisertib (MLN8237) (Aurora A selective)396.5-[5]
KDR (VEGFR-2) Aminobenzoxazole derivative 16855-[6]
Piperidinyl-based benzoxazole 11b57-[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors utilizing the this compound core. Specific reaction conditions may require optimization based on the desired final product.

General Synthetic Scheme

A common synthetic strategy involves the coupling of the this compound core with a variety of functionalized side chains. This is often achieved through amide bond formation, urea formation, or other coupling reactions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-amino This compound Coupling Coupling Reaction (e.g., Amidation, Urea Formation) 6-amino->Coupling SideChain Functionalized Side Chain (e.g., Carboxylic Acid, Isocyanate) SideChain->Coupling Inhibitor Kinase Inhibitor Coupling->Inhibitor

General Synthetic Workflow
Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor

This protocol describes a general procedure for the synthesis of an amide derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) in the anhydrous solvent.

  • Add the organic base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide-linked kinase inhibitor.

  • Characterize the final product using 1H NMR, 13C NMR, and HRMS.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor 6-aminobenzoxazolone derivative Inhibitor->cMet inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

c-Met Signaling Pathway Inhibition

AuroraB_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Cytokinesis regulates Spindle Spindle Assembly Checkpoint AuroraB->Spindle regulates Chromosome Chromosome Segregation AuroraB->Chromosome regulates Inhibitor 6-aminobenzoxazolone derivative Inhibitor->AuroraB inhibits Apoptosis Polyploidy & Apoptosis Inhibitor->Apoptosis Spindle->Anaphase Chromosome->Anaphase

Aurora B Kinase Pathway Inhibition

KDR_Pathway VEGF VEGF KDR KDR (VEGFR-2) Receptor VEGF->KDR binds PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K Inhibitor 6-aminobenzoxazolone derivative Inhibitor->KDR inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

KDR (VEGFR-2) Signaling Pathway Inhibition

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinase targets. The information provided in this document serves as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Cytotoxicity Assays of Benzoxazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of benzoxazolone compounds. The methodologies outlined are essential for screening and characterizing the anti-cancer potential of this important class of heterocyclic compounds.

Introduction

Benzoxazolone derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] Evaluating the cytotoxicity of these compounds is a critical first step in the drug discovery process. This document details the experimental setup for key cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for deciphering the mechanism of cell death.

Data Presentation: Cytotoxicity of Benzoxazolone Derivatives

The following tables summarize the cytotoxic activity of various benzoxazolone derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC₅₀ Values of Benzoxazole Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC₅₀ (µM)Reference
Compound 3f HT-29 (colorectal)Not Specified59.89[2]
HCT116 (colorectal)Not Specified>121.7[2]
Compound 3c MCF-7 (breast)Not Specified4 µg/mL[3]
Compound 3b MCF-7 (breast)Not Specified12 µg/mL[3]
Compound 3e Hep-G2 (liver)Not Specified17.9 µg/mL[3]
Acanthoside AHepG2 (liver)Not Specified7.8
HeLa (cervical)Not Specified10.2
A-549 (lung)Not Specified12.4
Acanthoside BHepG2 (liver)Not Specified15.4
HeLa (cervical)Not Specified18.2
A-549 (lung)Not Specified20.1
Acanthoside CHepG2 (liver)Not Specified20.5
HeLa (cervical)Not Specified22.8
A-549 (lung)Not Specified26.6
Acanthoside DHepG2 (liver)Not Specified18.9
HeLa (cervical)Not Specified21.3
A-549 (lung)Not Specified24.5
Compound 2 (5-chloro substituted)MDA-MB-231 (breast)72 hours50[1]
Compound 1 MCF-7 (breast)48 hours100[4]
Compound 2 (5-chloro substituted)MCF-7 (breast)48 hours50[4]
Compound 4c (Tyrosine Kinase Inhibitor)Not SpecifiedNot Specified0.10[5]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[6]

  • Compound Treatment: After 24 hours, replace the old medium with a fresh medium containing various concentrations of the benzoxazolone compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[9][10]

Membrane Integrity - Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[11] This enzyme is a soluble cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with benzoxazolone compounds as described in the MTT assay protocol. Include control wells for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer).[12]

  • Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[13]

  • Enzyme Reaction: Transfer 10 µL of the clear supernatant from each well to a new 96-well plate.[13] Add 100 µL of the LDH Reaction Mix to each well and incubate for 30 minutes at room temperature, protected from light.[13]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[7] Several assays can be used to determine if benzoxazolone compounds induce apoptosis.

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells.[14]

Protocol:

  • Cell Treatment: Treat cells with the benzoxazolone compounds for the desired time.

  • Cell Staining: After treatment, harvest the cells and resuspend them in 100 µL of binding buffer. Add 3 µL of FITC-labeled Annexin V and 1.0 µL of propidium iodide (1.0 mg/mL stock solution).[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14][16]

Caspases are a family of proteases that play an essential role in apoptosis.[17] Caspase-3 is a key executioner caspase.[4]

Protocol:

  • Cell Lysis: Treat cells with the benzoxazolone compounds, then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3 substrate (e.g., a peptide conjugated to a fluorescent reporter) to the cell lysate.

  • Fluorescence Measurement: If caspase-3 is active, it will cleave the substrate, releasing the fluorescent reporter. Measure the fluorescence using a fluorometer or a microplate reader. The increase in fluorescence is proportional to the caspase-3 activity.[18]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[1][7]

Protocol:

  • Cell Fixation and Permeabilization: Treat cells with the benzoxazolone compounds, then fix and permeabilize the cells.

  • TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Visualization: The fluorescently labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the cytotoxicity of benzoxazolone compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Cytotoxicity Assays A Cell Line Selection & Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation & Dilution D Treatment with Benzoxazolone Compounds B->D C->D E Incubation (24, 48, 72 hours) D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assays (Annexin V, Caspase, TUNEL) E->H I Data Acquisition (Absorbance/Fluorescence Measurement) F->I G->I H->I J Data Analysis (IC50 Determination) I->J K Mechanism of Action Investigation J->K G cluster_0 Benzoxazolone-Induced Apoptosis Pathway cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A Benzoxazolone Compound B Cellular Stress A->B C Bcl-2 (Anti-apoptotic) Downregulation B->C D Bax/Bak (Pro-apoptotic) Upregulation B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F H Caspase-9 Activation (Initiator) F->H G Apaf-1 G->H I Caspase-3 Activation (Executioner) H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-1,3-benzoxazol-2(3H)-one.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process:

  • Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one from a suitable precursor like 2-amino-4-nitrophenol.

  • Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one to the desired this compound.

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

Q1: My cyclization reaction to form 6-nitro-1,3-benzoxazol-2(3H)-one is resulting in a low yield. What are the common causes?

A1: Low yields in this step can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2-amino-4-nitrophenol can interfere with the cyclization reaction. Ensure the starting material is of high purity.

  • Inefficient Cyclizing Agent: The choice of cyclizing agent is crucial. While urea is a common reagent, other options like carbonyldiimidazole (CDI) or phosgene derivatives might offer better yields under specific conditions.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product.

  • Reaction Time: Ensure the reaction is monitored to completion, for example, by using thin-layer chromatography (TLC). Premature workup will result in a lower yield.

Q2: I am observing multiple spots on my TLC plate during the synthesis of the nitro-intermediate. What are the likely side products?

A2: Side product formation can significantly reduce your yield. Common side products may include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 2-amino-4-nitrophenol.

  • Polymerization Products: Under harsh conditions, phenolic compounds can be prone to polymerization.

  • Incomplete Cyclization Products: Depending on the cyclizing agent used, you might isolate intermediate species that have not fully cyclized.

To minimize side products, it is important to optimize reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.[1]

Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one

Q3: The reduction of my 6-nitro-1,3-benzoxazol-2(3H)-one is not going to completion. What can I do?

A3: An incomplete reduction can be addressed by considering the following:

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), ensure it is active. Catalysts can deactivate over time or due to impurities in the reaction mixture. Using a fresh batch or increasing the catalyst loading might be necessary.[1]

  • Hydrogen Source (for Catalytic Hydrogenation): Ensure an adequate supply of hydrogen. If using a hydrogen balloon, make sure it is sufficiently filled and that there are no leaks in the system. For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) should be present in a sufficient molar excess.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents can be employed. Tin(II) chloride (SnCl2) in an acidic medium is a classic and often effective method for the reduction of aromatic nitro groups.[2] Other metal-based reductions, such as using iron (Fe) or zinc (Zn) in acidic conditions, are also viable alternatives.

Q4: I am getting a low yield after the reduction step, even though the reaction appears to go to completion by TLC. What could be the issue?

A4: Product loss during workup and purification is a common problem.

  • Workup Procedure: The workup procedure should be optimized to minimize product loss. For reductions using metals in acid, neutralization is a critical step. The pH should be carefully adjusted to ensure the amino product is in its free base form to be extracted into an organic solvent.

  • Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is critical for obtaining a high recovery of pure product. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal.

II. Experimental Protocols

Protocol 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

This protocol describes a general procedure for the cyclization of 2-amino-4-nitrophenol using carbonyldiimidazole (CDI).

Materials:

  • 2-amino-4-nitrophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1 equivalent) in anhydrous THF.

  • Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 6-nitro-1,3-benzoxazol-2(3H)-one.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro-intermediate using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 6-nitro-1,3-benzoxazol-2(3H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading).

  • Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (or use a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

III. Data Presentation

The following tables provide a summary of how reaction parameters can influence the yield of the two-step synthesis.

Table 1: Optimization of the Cyclization Reaction

EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)
1UreaNeat150465
2TriphosgeneToluene110675
3CDITHF65585
4CDIAcetonitrile80582

Table 2: Optimization of the Nitro Reduction

EntryReducing SystemSolventTemperature (°C)Time (h)Yield (%)
1H₂, 10% Pd/C (5 mol%)Methanol25492
2H₂, 10% Pd/C (2 mol%)Methanol25885
3SnCl₂·2H₂O, HClEthanol78388
4Fe, NH₄ClEthanol/Water78682

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one cluster_step2 Step 2: Reduction to this compound start1 2-amino-4-nitrophenol + Cyclizing Agent (e.g., CDI) in Solvent (e.g., THF) react1 Reflux and Monitor by TLC start1->react1 workup1 Solvent Removal react1->workup1 purify1 Recrystallization workup1->purify1 product1 6-nitro-1,3-benzoxazol-2(3H)-one purify1->product1 start2 6-nitro-1,3-benzoxazol-2(3H)-one + Reducing System (e.g., H₂/Pd/C) in Solvent (e.g., Methanol) product1->start2 react2 Stir at Room Temperature and Monitor by TLC start2->react2 workup2 Catalyst Filtration react2->workup2 purify2 Solvent Removal & Recrystallization workup2->purify2 product2 This compound purify2->product2

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield Observed purity Check Purity of Starting Materials start->purity stoichiometry Verify Stoichiometry of Reagents start->stoichiometry conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions purify_sm Purify Starting Materials purity->purify_sm adjust_reagents Adjust Reagent Ratios stoichiometry->adjust_reagents optimize_conditions Optimize Temperature and/or Reaction Time conditions->optimize_conditions change_reagents Consider Alternative Reagents/Catalysts conditions->change_reagents

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-amino-1,3-benzoxazol-2(3H)-one. The following information is intended to help you diagnose and resolve issues in your experimental work, leading to improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of your precursors, particularly the substituted aminophenol, is critical. Impurities can interfere with the cyclization and reduction steps. It is advisable to verify the purity of starting materials using techniques like NMR or melting point analysis and purify them if necessary.[1]

  • Reaction Conditions for Cyclization:

    • Urea-based Synthesis: This method often requires high temperatures (typically a melt at 130-160°C) for the condensation of the aminophenol and urea. Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and products. A slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion, but a large excess may promote the formation of side products like biuret.[2]

    • Phosgene or Triphosgene-based Synthesis: These reactions are often faster and occur at lower temperatures but require careful handling due to the high toxicity of the reagents. Incomplete reactions can be an issue if the stoichiometry or reaction time is not optimized.

  • Reaction Conditions for Nitro Group Reduction:

    • Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., with Pd/C), ensure your catalyst is active. Catalysts can deactivate over time or with improper handling. Using a fresh batch or increasing the catalyst loading might be necessary.[3]

    • Incomplete Reduction: The reduction of the nitro group may be incomplete. Monitor the reaction progress using TLC or LC-MS to ensure all the nitro-intermediate has been consumed before work-up.

Issue 2: Formation of Significant Side Products

Q2: My TLC and NMR analyses show multiple spots and peaks, indicating the presence of significant impurities. What are the common side products and how can I minimize their formation?

A2: Side product formation is a primary cause of low yields and purification difficulties. The nature of these impurities depends on the synthetic route.

  • Incomplete Cyclization: In syntheses starting from an aminophenol, the intermediate may not fully cyclize, especially if the reaction time is too short or the temperature is too low.[3]

  • Side Products from Nitro Reduction: The reduction of the nitro group can be a major source of impurities.

    • Incomplete Reduction Intermediates: Partial reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can then undergo condensation reactions to form azo and azoxy compounds, which are often highly colored impurities.

    • Isomeric Impurities: If starting from a dinitro compound, achieving selective reduction of one nitro group can be challenging and may result in a mixture of isomers. For example, the reduction of 2,4-dinitroaniline can yield a mixture of 2-amino-4-nitroaniline and 4-amino-2-nitroaniline.[2]

  • Side Products from Urea: When using urea for cyclization at high temperatures, urea can decompose or self-condense to form impurities such as biuret and cyanuric acid .[2]

  • Oxidation of Aminophenols: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

To minimize side product formation:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry.

  • Inert Atmosphere: For sensitive reagents like aminophenols, use an inert atmosphere.[1]

  • Purification of Intermediates: If your synthesis is a multi-step process, purifying the intermediate (e.g., the 6-nitro-1,3-benzoxazol-2(3H)-one) before the final reduction step can prevent the carry-over of impurities.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying the final this compound product. What are effective purification strategies?

A3: Purification can be challenging due to the presence of structurally similar side products.

  • Column Chromatography: This is a very effective method for separating the desired product from impurities. The choice of the solvent system is crucial for achieving good separation. A gradient elution might be necessary.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: The amino group in the final product allows for selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Common Side Products in the Synthesis of this compound

The following table summarizes common side products that may be encountered during the synthesis, their likely origin, and suggested methods for minimization.

Side Product CategorySpecific ExamplesLikely OriginMinimization Strategies
Incomplete Reduction Products 6-Nitroso-1,3-benzoxazol-2(3H)-one, 6-Hydroxylamino-1,3-benzoxazol-2(3H)-oneIncomplete reduction of the nitro group of 6-nitro-1,3-benzoxazol-2(3H)-one.Ensure complete reaction by monitoring with TLC/LC-MS, use fresh and active catalyst, optimize reaction time and hydrogen pressure (for catalytic hydrogenation).
Condensation Byproducts Azo and Azoxy derivatives of this compoundCondensation of nitroso and hydroxylamine intermediates during nitro group reduction.Ensure complete and rapid reduction to the amine, control reaction temperature.
Isomeric Impurities 5-amino-1,3-benzoxazol-2(3H)-oneUse of impure starting materials (e.g., a mixture of 4-amino-2-nitrophenol and 2-amino-4-nitrophenol).Use highly pure and well-characterized starting materials.
Urea-Related Impurities Biuret, Cyanuric acidHigh-temperature decomposition and self-condensation of urea during the cyclization step.[2]Use a minimal excess of urea, maintain the lowest effective reaction temperature, and optimize reaction time.[2]
Incomplete Cyclization N-(4-amino-2-hydroxyphenyl)urea (from 4-amino-2-nitrophenol route after reduction)Insufficient temperature or reaction time during the urea-based cyclization.[2]Ensure adequate heating and monitor the reaction to completion.[2]
Oxidation Products Colored polymeric materialsAir oxidation of aminophenol starting materials or the final amino product.[1]Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound, starting from 4-nitro-2-aminophenol.

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

  • Reactants:

    • 4-nitro-2-aminophenol (1 equivalent)

    • Urea (2-3 equivalents)

  • Procedure:

    • Combine 4-nitro-2-aminophenol and urea in a round-bottom flask equipped with a mechanical stirrer and a condenser.

    • Heat the mixture in an oil bath to 140-150°C. The mixture will melt and ammonia gas will be evolved.

    • Maintain the temperature and continue stirring for 2-3 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Add water to the solidified mass and break it up.

    • Filter the solid product, wash it thoroughly with water to remove any unreacted urea and byproducts, and then dry it under vacuum. This crude 6-nitro-1,3-benzoxazol-2(3H)-one can be used in the next step or purified further by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reactants:

    • 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent)

    • Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%)

    • Methanol or Ethanol as solvent

    • Hydrazine hydrate or a hydrogen gas source

  • Procedure (Catalytic Hydrogenation with Hydrogen Gas):

    • Dissolve or suspend the 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst to the mixture.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography.

Logical Relationship of Side Product Formation

The following diagram illustrates the key reaction pathways and the potential for side product formation during the synthesis of this compound.

Side_Product_Formation aminophenol 4-Nitro-2-aminophenol nitro_benzoxazolone 6-Nitro-1,3-benzoxazol-2(3H)-one aminophenol->nitro_benzoxazolone Cyclization (with Urea) incomplete_cyclization Incomplete Cyclization (e.g., Urea Adduct) aminophenol->incomplete_cyclization Insufficient Heat/Time oxidation_products Oxidation Products aminophenol->oxidation_products Air Oxidation urea Urea urea->nitro_benzoxazolone urea_byproducts Urea Byproducts (Biuret, etc.) urea->urea_byproducts High Temperature amino_benzoxazolone This compound nitro_benzoxazolone->amino_benzoxazolone Reduction incomplete_reduction Incomplete Reduction (Nitroso, Hydroxylamine) nitro_benzoxazolone->incomplete_reduction Incomplete Reaction condensation_byproducts Condensation Byproducts (Azo, Azoxy) incomplete_reduction->condensation_byproducts Condensation isomer_impurity Isomeric Impurity (from impure start) isomer_impurity->nitro_benzoxazolone Contaminates

Caption: Synthetic pathway and potential side product formation in the synthesis of this compound.

References

solubility issues of 6-amino-1,3-benzoxazol-2(3H)-one and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-amino-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: The limited aqueous solubility of this compound is a common challenge. The first step is to assess the pH of your buffer. As an amino-substituted benzoxazolone, the solubility of this compound is expected to be pH-dependent. Due to the presence of the amino group, the compound will be more soluble in acidic conditions where the amino group is protonated. Consider preparing your stock solution in an acidic buffer (e.g., pH 2-4) or in a small amount of an organic co-solvent like DMSO before diluting it into your aqueous buffer.

Q2: I'm observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, you can try the following:

  • Decrease the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent in your final solution, ensuring it does not exceed the tolerance level for your specific assay (typically <1% DMSO).

  • Use a different co-solvent that has better solubilizing properties for your compound and is compatible with your experimental system.

  • Employ a solubilizing excipient , such as a surfactant or a cyclodextrin, in your aqueous buffer.

Q3: What are the best organic solvents for dissolving this compound?

A3: While specific experimental data for this compound is limited, based on its structure and the properties of similar compounds, it is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may also have moderate solubility in lower alcohols like ethanol and methanol. For biological assays, DMSO is a common choice for preparing concentrated stock solutions.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment is a viable strategy. The amino group on the benzoxazole ring is basic and will become protonated at acidic pH. This protonated form is generally more water-soluble. Therefore, acidifying the aqueous medium should increase the solubility of this compound. It is recommended to determine the pKa of the compound to optimize the pH for maximum solubility.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility or precipitation of the compound during the experiment.

  • Troubleshooting Steps:

    • Visually inspect your assay plates/tubes for any signs of precipitation.

    • Determine the kinetic solubility of the compound in your final assay buffer.

    • Consider using a formulation strategy to improve solubility, such as the inclusion of co-solvents or cyclodextrins.

Issue 2: Difficulty preparing a stock solution of a specific concentration.
  • Possible Cause: The desired concentration exceeds the solubility limit of the compound in the chosen solvent.

  • Troubleshooting Steps:

    • Consult the estimated solubility data in Table 1 to select a more appropriate solvent.

    • Try gentle heating and/or sonication to aid dissolution. Be cautious with heating as it may degrade the compound.

    • If a higher concentration is necessary, consider preparing a suspension or employing advanced formulation techniques like solid dispersions.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
Water (pH 7)Poorly solubleSolubility is expected to be low in neutral aqueous solutions.
Phosphate Buffered Saline (PBS, pH 7.4)Poorly solubleSimilar to water, low solubility is anticipated.
Acidic Buffer (pH 2-4)Moderately solubleProtonation of the amino group should enhance solubility.
Dimethyl Sulfoxide (DMSO)Highly solubleA good solvent for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)Highly solubleAnother suitable solvent for stock solution preparation.
EthanolSparingly to moderately solubleMay require heating or sonication to achieve higher concentrations.
MethanolSparingly to moderately solubleSimilar to ethanol.

Note: The solubility values are estimates based on the chemical structure and data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Aqueous Assay Dilution weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve store Store at -20°C dissolve->store dilute Dilute stock in aqueous buffer store->dilute observe Observe for precipitation dilute->observe proceed Proceed with assay observe->proceed No Precipitation troubleshoot Troubleshoot solubility observe->troubleshoot Precipitation

Caption: Workflow for preparing a stock solution and diluting for aqueous assays.

troubleshooting_logic start Poor Solubility Observed check_ph Is the compound ionizable? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO <1%) check_ph->use_cosolvent No/Insufficient adjust_ph->use_cosolvent Still Poorly Soluble use_excipient Use Solubilizing Excipient use_cosolvent->use_excipient Still Poorly Soluble advanced_formulation Advanced Formulation (e.g., Solid Dispersion) use_excipient->advanced_formulation Still Poorly Soluble

stability of 6-amino-1,3-benzoxazol-2(3H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide based on the chemical properties of the benzoxazolone ring system and standard pharmaceutical stability testing protocols. As of our latest update, specific experimental data on the pH stability of 6-amino-1,3-benzoxazol-2(3H)-one is not publicly available. Researchers are strongly advised to perform their own stability studies to determine the precise degradation profile of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: While specific data is unavailable, the benzoxazolone ring system is generally susceptible to hydrolysis under strongly acidic and alkaline conditions. The lactone (cyclic ester) and amide functionalities within the ring can be cleaved by acid or base catalysis. The amino group at the 6-position may also influence the molecule's stability and degradation pathway. It is anticipated that the compound will exhibit greatest stability at a neutral or near-neutral pH.

Q2: What are the likely degradation products of this compound under pH stress?

A2: Under harsh acidic or alkaline conditions, the primary degradation is likely to be the hydrolysis of the benzoxazolone ring. This would result in the formation of 2,4-diamino-5-hydroxyphenylethanone or related compounds through ring-opening. The exact degradation products would need to be identified through experimental analysis such as LC-MS.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of compound in solution The pH of the solution is too acidic or alkaline, causing rapid hydrolysis.Adjust the pH of your solution to be near neutral (pH 6-8). If the experimental conditions require acidic or alkaline pH, consider the stability limitations and analyze samples promptly.
Appearance of unknown peaks in HPLC chromatogram These are likely degradation products of this compound.Perform a forced degradation study to intentionally generate and identify these degradation products. Use a mass spectrometer (LC-MS) to help elucidate their structures.
Inconsistent results between experimental repeats The compound may be degrading over the course of the experiment. The stability may be affected by buffer components, temperature, or light exposure.Ensure consistent timing for sample preparation and analysis. Control the temperature of your solutions. Protect solutions from light, especially if photostability has not been determined. Use freshly prepared solutions for each experiment.

Data Presentation

The following table is an example of how to present quantitative data from a pH stability study of this compound. The values presented are hypothetical and for illustrative purposes only.

pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) Degradation (%)
2.04024100.085.214.8
4.04024100.095.14.9
7.04024100.099.50.5
9.04024100.092.37.7
12.04024100.070.629.4

Experimental Protocols

Protocol: pH Stability Study of this compound

1. Objective: To evaluate the stability of this compound across a range of pH values under accelerated temperature conditions.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate and citrate buffers

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of pH Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., HCl for pH 2, citrate buffer for pH 4, phosphate buffer for pH 7 and 9, and NaOH for pH 12).

  • Sample Preparation for Stability Study:

    • For each pH condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective pH buffer to a final concentration (e.g., 100 µg/mL).

    • Prepare a control sample (time zero) for each pH by immediately neutralizing an aliquot of the sample and diluting it with the mobile phase to the working concentration for HPLC analysis.

  • Stress Conditions:

    • Incubate the prepared samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

    • Protect samples from light to avoid photodegradation.

  • Time Points for Analysis:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the aliquots to stop further degradation and dilute them with the mobile phase to the working concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample for each pH condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Samples in Buffers stock->samples buffers Prepare pH Buffers (2, 4, 7, 9, 12) buffers->samples incubate Incubate at 40°C samples->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis & Kinetics hplc->data degradation_pathway parent This compound product Ring-Opened Product (e.g., 2,4-diamino-5-hydroxyphenylethanone) parent->product Hydrolysis (Acidic or Alkaline)

Technical Support Center: Purification of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-amino-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.

Issue 1: Low Purity After Initial Synthesis

Q1: My crude this compound is showing multiple spots on TLC analysis. What are the likely impurities?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. A common route involves the nitration of 1,3-benzoxazol-2(3H)-one to form 6-nitro-1,3-benzoxazol-2(3H)-one, followed by reduction of the nitro group.

Potential Impurities:

  • Unreacted Starting Material: Incomplete reduction can leave traces of 6-nitro-1,3-benzoxazol-2(3H)-one.

  • Side-Products from Nitration: The initial nitration step may produce isomeric nitro-benzoxazolones (e.g., 4-nitro and 5-nitro isomers) which can be carried through the reduction step.

  • By-products from Reduction: Depending on the reducing agent used (e.g., SnCl₂/HCl, H₂/Pd/C), various intermediates or by-products can be formed. For example, with catalytic hydrogenation, partially reduced species might be present.

  • Decomposition Products: Aromatic amines can be susceptible to oxidation and degradation, especially if exposed to air and light for extended periods.

Troubleshooting & Optimization:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reduction reaction to ensure the complete consumption of the starting nitro compound.

  • Control Nitration Conditions: Careful control of temperature and nitrating agent stoichiometry during the nitration step can minimize the formation of unwanted isomers.

  • Thorough Work-up: An appropriate aqueous work-up is crucial. For instance, if using a metal/acid reducing agent like SnCl₂, ensuring the complete removal of metal salts is necessary.

Issue 2: Difficulty with Chromatographic Purification

Q2: I'm trying to purify this compound using silica gel column chromatography, but I'm getting significant tailing and poor separation. Why is this happening and how can I fix it?

A2: This is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1] The acidic nature of silica gel interacts strongly with the basic amino group, leading to peak tailing and sometimes irreversible adsorption of the product onto the column.[1]

Troubleshooting & Optimization:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic solvent like triethylamine (typically 0.1-1%) or ammonia in your mobile phase can help to neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1][2]

    • Solvent System: A common mobile phase for such compounds is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the added basic modifier.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica gel can be a very effective way to avoid the strong acid-base interactions.[1]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18 stationary phase with a mobile phase of acetonitrile/water or methanol/water can be an excellent option.[2] Adjusting the pH of the mobile phase to be slightly basic can improve retention and peak shape.[2]

Issue 3: Challenges with Recrystallization

Q3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What are some recommended solvents?

A3: Finding the right recrystallization solvent requires some experimentation. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents and Techniques:

  • Single Solvent Systems:

    • Ethanol or Methanol: These are often good starting points for polar compounds.

    • Water: For more polar compounds, hot water can be an effective recrystallization solvent.[3]

    • Ethyl Acetate: Can be a good choice, especially for removing more non-polar impurities.

  • Two-Solvent Systems:

    • Hexane/Ethyl Acetate: Dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]

    • Hexane/Acetone: Similar to the hexane/ethyl acetate system.[3]

    • Ethanol/Water: Dissolve in hot ethanol and add water until turbidity is observed.

  • Acidic Solvents: For basic compounds like amines, recrystallization from a dilute organic acid solution (e.g., acetic acid in a co-solvent) can sometimes yield high-purity crystals.[4]

Troubleshooting "Oiling Out":

If your compound "oils out" instead of forming crystals, it means the solution is supersaturated at a temperature above the melting point of the solid in that solvent. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add more of the better solvent to decrease the supersaturation.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Experimental Protocols

General Protocol for the Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one

A common synthetic route to this compound is the reduction of the corresponding nitro compound.

Materials:

  • 6-nitro-1,3-benzoxazol-2(3H)-one

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl acetate, or concentrated Hydrochloric acid)

  • Base for work-up (e.g., Sodium bicarbonate or Sodium hydroxide solution)

Procedure with SnCl₂/HCl:

  • Suspend 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Add a stoichiometric excess of Tin(II) chloride dihydrate portion-wise while monitoring the temperature.

  • Heat the reaction mixture at reflux and monitor the reaction progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

Procedure with Catalytic Hydrogenation (H₂/Pd/C):

  • Dissolve or suspend 6-nitro-1,3-benzoxazol-2(3H)-one in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Troubleshooting Guide for Column Chromatography

Problem Potential Cause Recommended Solution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase. Use amine-functionalized silica or alumina.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent gradient. Consider using a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).
No Elution of Product The compound is irreversibly adsorbed onto the silica.Use a more polar mobile phase with a basic modifier. Switch to a different stationary phase (alumina or reversed-phase).
Product Degradation The compound is unstable on acidic silica.Use a less acidic stationary phase like neutral alumina or a functionalized silica. Purify quickly and at a lower temperature if possible.

Visualizations

Logical Workflow for Troubleshooting Purification

purification_troubleshooting start Crude Product (this compound) tlc TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot recrystallization Attempt Recrystallization single_spot->recrystallization Yes column Column Chromatography single_spot->column No (Multiple Spots) pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization (Different Solvents, 'Oiling Out') recrystallization->troubleshoot_recrystallization Unsuccessful column->pure_product Successful troubleshoot_column Troubleshoot Column (Add Base, Change Stationary Phase) column->troubleshoot_column Unsuccessful troubleshoot_recrystallization->recrystallization troubleshoot_column->column

Caption: A decision-making workflow for the purification of this compound.

Signaling Pathway of Purification Challenges

purification_challenges compound This compound amine_group Basic Amino Group compound->amine_group interaction Strong Acid-Base Interaction amine_group->interaction silica Acidic Silica Gel silica->interaction tailing Peak Tailing & Poor Separation interaction->tailing solution Solution: - Add Base to Mobile Phase - Use Amine-Functionalized Silica - Use Alumina or Reversed-Phase tailing->solution

Caption: The interaction of the basic amine with acidic silica leading to purification challenges.

References

Technical Support Center: Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 6-amino-1,3-benzoxazol-2(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic strategy for this compound?

A1: A robust and widely applicable two-step strategy is the most common approach. This involves the initial synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one, followed by the reduction of the nitro group to the desired 6-amino product. This method avoids potential complications of handling an amino group during the initial ring formation.

Q2: What are the critical factors influencing the overall yield?

A2: The overall yield is primarily dependent on the efficiency of two key stages: the cyclization reaction to form the benzoxazolone ring and the subsequent nitro group reduction. Key factors include the purity of the starting materials, choice of reagents, reaction temperature, reaction time, and the effectiveness of the purification methods at each stage.

Q3: My final product is difficult to purify. What are some recommended techniques?

A3: Purification can often be achieved without column chromatography. Recrystallization from a suitable solvent like ethanol is a common method.[1] Additionally, trituration with solvents such as methanol (MeOH) or ethyl acetate (EtOAc) can be highly effective for removing impurities and isolating the product with high purity.[2][3]

Synthesis Workflow and Troubleshooting

The following diagram illustrates the recommended synthetic pathway and key areas for troubleshooting.

G Overall Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Troubleshooting Points SM 5-Nitro-2-aminophenol INT 6-Nitro-1,3-benzoxazol-2(3H)-one SM->INT Reagent: Urea Catalyst: Mineral Acid (e.g., HCl) Temp: 100-115°C FP This compound INT->FP Catalyst: Pd/C H-Source: NH4HCO2 or H2 gas Solvent: Ethanol (EtOH) T1 Low Yield/ Impure Intermediate INT->T1 T2 Low Yield/ Impure Final Product FP->T2

Caption: Recommended two-step synthesis and key troubleshooting points.

Troubleshooting Guide

Problem Area 1: Low Yield or Impurities in Cyclization Step (Formation of 6-Nitro-1,3-benzoxazol-2(3H)-one)

Q: My cyclization reaction with 5-nitro-2-aminophenol and urea has a low yield. How can I improve it?

A: This reaction can achieve very high yields, often exceeding 95%, when optimized.[4] Here are common issues and solutions:

Possible Cause Recommended Solution
Incomplete Reaction Monitor Progress: Use Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. Reaction Time/Temp: Ensure the reaction is heated to at least 100-115°C. A complete dissolution of reagents should occur initially.[4] Extend the reaction time if necessary.
Incorrect pH Acid Catalyst: The reaction is catalyzed by mineral acids like HCl or H2SO4. Ensure the initial pH is acidic to facilitate the condensation.[4] During workup, adjust the pH to 5-6 to ensure complete precipitation of the product.[4]
Sub-optimal Reagents Purity: Use high-purity 5-nitro-2-aminophenol and urea. Impurities in the starting material can inhibit the reaction or lead to side products.
Poor Isolation Precipitation: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[4] Pouring the reaction mixture into ice water can also effectively induce precipitation.[1] Washing: Wash the filtered solid with cold water to remove any remaining acid and urea.[4]
Problem Area 2: Low Yield or Impurities in Nitro Reduction Step

Q: The reduction of 6-nitro-1,3-benzoxazol-2(3H)-one is not going to completion or is producing impurities. What should I do?

A: Catalytic hydrogenation is a clean and efficient method for this transformation. Below are troubleshooting steps to ensure a high-yielding reduction.

Possible Cause Recommended Solution
Catalyst Inactivity Use Fresh Catalyst: Palladium on carbon (Pd/C) can lose activity over time. Ensure you are using a fresh or properly stored catalyst. Catalyst Loading: If the reaction is sluggish, consider a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%).
Inefficient Hydrogen Transfer Hydrogen Source: Both hydrogen gas (H2) and transfer hydrogenation agents like ammonium formate (HCO2NH4) are effective.[2][3] If using ammonium formate, ensure it is added in sufficient excess (e.g., 4 equivalents).[2][3] Agitation: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source.
Impure Starting Material Purify Intermediate: Impurities from the previous step can sometimes poison the palladium catalyst. If you suspect this, purify the 6-nitro intermediate by recrystallization before proceeding with the reduction.
Product Isolation Issues Catalyst Removal: After the reaction is complete, the Pd/C catalyst must be completely removed by filtration, typically through a pad of Celite, to prevent contamination of the final product. Solvent Removal & Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or trituration to yield the final, high-purity this compound.[2]

The following decision tree can help guide your troubleshooting process for the reduction step.

G Troubleshooting Logic for Nitro Reduction Start Low yield in reduction step? TLC Does TLC show unreacted starting material? Start->TLC Impurity Does TLC show multiple new spots (impurities)? TLC->Impurity No Sol_Catalyst 1. Use fresh Pd/C catalyst. 2. Increase catalyst loading. 3. Ensure efficient stirring. TLC->Sol_Catalyst Yes Sol_Purify Purify the nitro-intermediate before the reduction step to remove potential catalyst poisons. Impurity->Sol_Purify Yes Sol_Workup Review purification method. Consider recrystallization or trituration to isolate pure product. Impurity->Sol_Workup No Sol_Time Increase reaction time and monitor by TLC until completion. Sol_Catalyst->Sol_Time

Caption: Decision tree for troubleshooting the nitro reduction step.

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

This protocol is adapted from a high-yield procedure for forming the benzoxazolone core.[4]

  • To a suitable reaction vessel, add 5-nitro-2-aminophenol (1.0 equiv) and urea (1.2 equiv).

  • Add a sufficient amount of aqueous mineral acid (e.g., 10 M HCl) to form a stirrable slurry.

  • Heat the mixture to 100-115°C with stirring. The solids should dissolve, forming a clear solution.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The product will begin to precipitate.

  • Adjust the pH of the suspension to 5-6 with a suitable base (e.g., aqueous NaOH) to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water, and dry under a vacuum to obtain 6-nitro-1,3-benzoxazol-2(3H)-one.

Protocol 2: Synthesis of this compound (Catalytic Transfer Hydrogenation)

This protocol utilizes a common and effective method for nitro group reduction.[2][3]

  • In a round-bottom flask, dissolve the 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 equiv) in ethanol (EtOH).

  • To this solution, add ammonium formate (4.0 equiv) and 10% Palladium on carbon (Pd/C, ~5-10 mol%).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with additional ethanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by trituration with a suitable solvent to afford the pure this compound.

References

Technical Support Center: Degradation of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 6-amino-1,3-benzoxazol-2(3H)-one in solution. The information is based on established principles of organic chemistry and forced degradation studies, as direct experimental data for this specific molecule is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, which includes an aromatic amine and a cyclic carbamate (benzoxazolone ring), the most probable degradation pathways are hydrolysis of the oxazolone ring and oxidation of the aromatic amine. Photodegradation is also a potential pathway due to the presence of the aromatic system.

Q2: Under what conditions is hydrolysis of the benzoxazolone ring expected to occur?

A2: Hydrolysis of the cyclic carbamate is most likely to be catalyzed by acidic or basic conditions.[1] This would involve the cleavage of the ester or amide bond within the five-membered ring. While cyclic carbamates are generally quite stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation.[2] The presence of certain metal ions may also trigger hydrolysis.[3][4]

Q3: What types of degradation products can be expected from the oxidation of the 6-amino group?

A3: The aromatic amine functionality is susceptible to oxidation.[5] Oxidative stress, which can be induced by agents like hydrogen peroxide, can lead to the formation of various degradation products.[5] These may include colored polymeric materials resulting from the coupling of radical intermediates.[6][7] More extensive oxidation could potentially lead to the formation of nitroso or nitro derivatives.[8]

Q4: Is this compound susceptible to photodegradation?

A4: Aromatic amines can undergo photodegradation upon exposure to UV light.[9][10][11] The specific degradation products would depend on the solvent and the presence of photosensitizers. This pathway could involve the formation of radical species, leading to a complex mixture of degradation products.

Q5: How can I monitor the degradation of this compound and the formation of its degradants?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS), is the preferred technique.[12][13] Such a method should be able to separate the parent compound from all potential degradation products, allowing for accurate quantification of the degradation process.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in basic solution. Base-catalyzed hydrolysis of the benzoxazolone ring. Neutralize the solution and analyze for the appearance of a ring-opened product (e.g., an aminophenol derivative). Consider performing the experiment at a lower temperature to reduce the reaction rate.
Development of a colored solution during the experiment, especially in the presence of an oxidizing agent. Oxidation of the 6-amino group leading to colored polymeric products. Use an antioxidant to see if the color formation is inhibited. Analyze the solution using LC-MS to identify potential high-molecular-weight degradation products.
Unexpected degradation in a solution containing metal ions. Metal-catalyzed hydrolysis of the carbamate. [3][4]Add a chelating agent (e.g., EDTA) to sequester the metal ions and observe if the degradation is suppressed.
Inconsistent results in experiments conducted under ambient light. Photodegradation of the aromatic amine. [9][10][11]Protect the experimental setup from light by using amber glassware or by working in a dark room. Conduct a formal photostability study to confirm this degradation pathway.
Poor mass balance in the chromatographic analysis of degraded samples. Formation of non-UV active or highly retained/eluted degradation products. Employ a more universal detection method, such as a Charged Aerosol Detector (CAD) or a mass spectrometer, in conjunction with HPLC. Check for the possibility of volatile degradants that might be lost during sample preparation.

Hypothetical Degradation Data

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.

Stress Condition% Degradation (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 M HCl, 60°C, 24h15%2-Amino-4-aminophenol derivative (from hydrolysis)
0.1 M NaOH, 60°C, 24h45%2-Amino-4-aminophenol derivative (from hydrolysis)
3% H₂O₂, RT, 24h25%Oxidized dimeric and polymeric species
UV Light Exposure, 24h10%Complex mixture of photoproducts
80°C, 72h5%Minor thermal degradants

Table 2: Hypothetical Half-life (t½) of this compound in Solution.

Solution pHTemperature (°C)Hypothetical t½ (hours)
1.260120
7.060> 200
10.06030

Experimental Protocols

The following are general protocols for conducting forced degradation studies. Researchers should adapt these to their specific experimental setup and analytical methods.

Protocol 1: Hydrolytic Degradation

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).

  • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

  • Keep the solution at room temperature, protected from light.

  • Monitor the degradation over time by HPLC.

Protocol 3: Photolytic Degradation

  • Prepare a solution of the compound in a photochemically transparent solvent (e.g., water or acetonitrile).

  • Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Visualizations

Hydrolytic_Degradation This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H+ or OH- 2-Amino-4-aminophenol derivative 2-Amino-4-aminophenol derivative Ring-Opened Intermediate->2-Amino-4-aminophenol derivative Decarboxylation

Caption: Hypothetical Hydrolytic Degradation Pathway.

Oxidative_Degradation This compound This compound Aromatic Amine Radical Aromatic Amine Radical This compound->Aromatic Amine Radical [O] N-Oxide/Nitroso/Nitro derivatives N-Oxide/Nitroso/Nitro derivatives This compound->N-Oxide/Nitroso/Nitro derivatives Further Oxidation Dimeric/Polymeric Products Dimeric/Polymeric Products Aromatic Amine Radical->Dimeric/Polymeric Products Coupling

Caption: Plausible Oxidative Degradation Pathways.

Experimental_Workflow cluster_stress Forced Degradation Acidic Hydrolysis Acidic Hydrolysis Sample Analysis (LC-MS) Sample Analysis (LC-MS) Acidic Hydrolysis->Sample Analysis (LC-MS) Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Sample Analysis (LC-MS) Oxidation Oxidation Oxidation->Sample Analysis (LC-MS) Photolysis Photolysis Photolysis->Sample Analysis (LC-MS) Thermal Stress Thermal Stress Thermal Stress->Sample Analysis (LC-MS) Drug Substance in Solution Drug Substance in Solution Drug Substance in Solution->Acidic Hydrolysis Drug Substance in Solution->Basic Hydrolysis Drug Substance in Solution->Oxidation Drug Substance in Solution->Photolysis Drug Substance in Solution->Thermal Stress Data Interpretation Data Interpretation Sample Analysis (LC-MS)->Data Interpretation Pathway Elucidation Pathway Elucidation Data Interpretation->Pathway Elucidation

Caption: General Experimental Workflow for Degradation Studies.

References

avoiding byproduct formation in benzoxazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of benzoxazolones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common issues and practical advice for optimizing your benzoxazolone synthesis experiments.

Issue 1: Low Yield and Byproduct Formation in Urea-Based Synthesis

Q1: My reaction between 2-aminophenol and urea is resulting in a low yield of benzoxazolone and a significant amount of an unknown byproduct. What is the likely side reaction and how can I minimize it?

A1: A common issue in the urea-based synthesis of benzoxazolone is the formation of biuret as a major byproduct. This occurs when an excess of urea is used, or the reaction temperature is not adequately controlled.[1][2] The reaction mechanism involves the thermal decomposition of urea to isocyanic acid, which then reacts with another molecule of urea to form biuret.[3]

Troubleshooting Strategies:

  • Optimize Reagent Stoichiometry: While a slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion, a large excess should be avoided to prevent biuret formation.[2]

  • Temperature Control: The condensation reaction is typically carried out in a melt phase at temperatures between 130-160°C.[2] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and product.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the 2-aminophenol starting material before workup.[2]

  • Purity of Starting Materials: Impurities in the 2-aminophenol can hinder the cyclization process. Ensure the purity of your starting materials before commencing the reaction.[2]

Table 1: Effect of Urea Equivalents on Benzoxazolone Yield and Biuret Formation

Equivalents of UreaReaction Temperature (°C)Benzoxazolone Yield (%)Biuret Formation
1.0140LowMinimal
2.0140HighTrace Amounts[1]
>3.0140DecreasedSignificant[2]
Issue 2: Side Reactions in Phosgene or Triphosgene-Based Synthesis

Q2: I am using triphosgene as a phosgene substitute for my benzoxazolone synthesis and observing multiple spots on my TLC. What are the possible side products?

A2: When using phosgene or its safer substitute, triphosgene, side reactions can occur if the reaction conditions are not carefully controlled. Possible byproducts include the formation of N-carbamoyl chlorides and ureas from the reaction of 2-aminophenol with partially reacted intermediates. Over-reaction can also lead to the formation of undesired oligomeric species.

Troubleshooting Strategies:

  • Slow Reagent Addition: Add the triphosgene solution dropwise to the solution of 2-aminophenol at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.

  • Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. Ensure the slow and controlled addition of the base.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Issue 3: Incomplete Reaction with Diethyl Carbonate

Q3: My attempt to synthesize benzoxazolone from 2-aminophenol and diethyl carbonate is showing a low conversion rate. How can I improve the yield?

A3: The reaction of 2-aminophenol with diethyl carbonate often requires a catalyst and elevated temperatures to proceed efficiently. Low conversion is a common issue if the reaction conditions are not optimal.

Troubleshooting Strategies:

  • Catalyst Selection: The use of a base catalyst, such as potassium carbonate or sodium methoxide, is often necessary to facilitate the reaction.

  • Higher Temperature: This reaction generally requires higher temperatures, often refluxing in a high-boiling solvent like xylene or N,N-dimethylformamide (DMF).

  • Removal of Ethanol: The ethanol generated as a byproduct can inhibit the forward reaction. Consider removing it from the reaction mixture by distillation.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Benzoxazolone from 2-Aminophenol and Urea

This protocol is designed to maximize the yield of benzoxazolone while minimizing the formation of biuret.

Materials:

  • 2-Aminophenol (1.0 equivalent)

  • Urea (2.0 equivalents)

  • Sulfuric acid (catalytic amount)

  • Water

Procedure:

  • To a mixture of 109 parts of o-aminophenol and 72 parts of water, slowly add 53 parts of sulfuric acid monohydrate while stirring.[1]

  • Once the salt formation is complete, add 120 parts of urea to the resulting suspension.[1]

  • Heat the mixture to 115°C. A complete dissolution should be observed within approximately 10 minutes.[1]

  • Over a period of 3.5 hours, add 26.5 parts of sulfuric acid monohydrate dropwise, maintaining the pH of the solution between 2 and 3.[1]

  • After the addition of sulfuric acid is complete, continue the reaction until the pH of the suspension decreases to 3-4.[1]

  • Add 1000 parts of water to the reaction mass and heat to 100°C until all the precipitated crystals are dissolved.[1]

  • Cool the mixture to room temperature. The benzoxazolone will precipitate.

  • Collect the crystals by suction filtration and wash with a small amount of cold water.[1]

  • The resulting benzoxazolone should have a melting point of 139-140°C, with a yield of approximately 96.5%.[1]

Protocol 2: Benzoxazolone Synthesis using Triphosgene

This protocol uses the safer phosgene substitute, triphosgene.

Materials:

  • 2-Aminophenol (1.0 equivalent)

  • Triphosgene (0.4 equivalents)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-aminophenol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the 2-aminophenol solution via a dropping funnel over 30 minutes.

  • Slowly add triethylamine to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Benzoxazolone Synthesis with Diethyl Carbonate

This protocol describes a catalyzed reaction of 2-aminophenol with diethyl carbonate.

Materials:

  • 2-Aminophenol (1.0 equivalent)

  • Diethyl carbonate (excess, can be used as solvent)

  • Potassium carbonate (catalytic amount)

  • High-boiling point solvent (e.g., Xylene or DMF), optional

Procedure:

  • Combine 2-aminophenol, a catalytic amount of potassium carbonate, and an excess of diethyl carbonate in a round-bottom flask equipped with a reflux condenser.

  • If not using diethyl carbonate as the solvent, add a high-boiling point solvent like xylene.

  • Heat the mixture to reflux (typically 120-150°C depending on the solvent) and maintain for several hours.

  • Monitor the reaction by TLC. The reaction may be slow and require overnight reflux.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

The following diagrams illustrate key workflows and reaction pathways to aid in troubleshooting and understanding the synthesis of benzoxazolone.

Troubleshooting_Byproduct_Formation cluster_urea Urea Method cluster_phosgene Phosgene/Triphosgene Method cluster_dec Diethyl Carbonate Method start Byproduct Observed in Benzoxazolone Synthesis synthesis_method Identify Synthesis Method start->synthesis_method urea_byproduct Likely Byproduct: Biuret synthesis_method->urea_byproduct Urea phosgene_byproduct Possible Byproducts: - N-Carbamoyl Chlorides - Ureas - Oligomers synthesis_method->phosgene_byproduct Phosgene dec_byproduct Issue: Low Conversion synthesis_method->dec_byproduct Diethyl Carbonate urea_cause Causes: - Excess Urea - High Temperature urea_byproduct->urea_cause due to urea_solution Solutions: - Reduce Urea Equivalents (1.5-2 eq.) - Control Temperature (130-160°C) urea_cause->urea_solution address with phosgene_cause Causes: - Fast Reagent Addition - Presence of Moisture phosgene_byproduct->phosgene_cause due to phosgene_solution Solutions: - Slow, controlled addition at 0°C - Use inert atmosphere phosgene_cause->phosgene_solution address with dec_cause Causes: - Lack of Catalyst - Insufficient Temperature dec_byproduct->dec_cause due to dec_solution Solutions: - Add Base Catalyst (e.g., K2CO3) - Increase Temperature (Reflux) dec_cause->dec_solution address with

Caption: Troubleshooting workflow for byproduct formation.

Caption: General pathways in benzoxazolone synthesis.

References

troubleshooting failed reactions of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-amino-1,3-benzoxazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Topic 1: N-Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)

Question 1: My N-acylation reaction of this compound is resulting in a low yield or fails to go to completion. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acylation of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Insufficiently Reactive Acylating Agent: While acetic anhydride can be effective, less reactive anhydrides may struggle.

    • Solution: Switch to a more electrophilic acylating agent, such as the corresponding acyl chloride.[1]

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the acid byproduct (e.g., HCl), leading to the protonation of the starting amine and halting the reaction. A very strong base can promote unwanted side reactions.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine in slight excess (1.1-1.5 equivalents). For challenging acylations, a stronger base like sodium hydride (NaH) can be used to deprotonate the amine first, but this requires anhydrous conditions.[1]

  • Poor Solubility: The starting material or the acylated product may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a slow, incomplete reaction.

    • Solution: Select a solvent in which the starting material is fully soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle heating may be required.

  • Reaction Temperature: Acylations are often exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a very slow reaction rate.

    • Solution: Start the reaction at 0 °C, especially during the addition of the acylating agent, and then allow it to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Question 2: My reaction mixture has turned dark brown/black, and I am getting a tar-like substance instead of a clean product. What is happening?

Answer: Dark discoloration and the formation of tar are typically signs of oxidation or decomposition. Aromatic amines, like this compound, can be sensitive to air and strong acids.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by heat and the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure that your starting material is pure and has not discolored upon storage.

  • Decomposition: Strong acidic conditions, which can arise from the generation of HCl during acylation with an acyl chloride without a sufficient base, can lead to degradation of the starting material or product.

    • Solution: Ensure an adequate amount of base is present to neutralize the acid as it is formed. Add the acylating agent slowly to control the exotherm and the rate of acid generation.

Question 3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the possible side reactions?

Answer: Besides the desired N-acylated product, several side products can form:

  • Di-acylation: The amide nitrogen of the newly formed product can be acylated a second time, especially if a large excess of a highly reactive acylating agent is used.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1]

  • Ring Acylation (Friedel-Crafts): While the amino group is activating, converting it to an amide makes it ortho-, para-directing. Under certain conditions, acylation could occur on the aromatic ring, though this is less common under standard N-acylation conditions.

  • Ring Opening (Hydrolysis): If the reaction is performed under strongly basic aqueous conditions, the benzoxazolone ring can undergo hydrolytic cleavage.

    • Solution: Use anhydrous solvents and non-nucleophilic organic bases. If an aqueous workup is necessary, keep the pH neutral or slightly acidic and avoid prolonged exposure to strong bases.

Topic 2: N-Alkylation Reactions (e.g., with Alkyl Halides)

Question 1: My N-alkylation reaction is giving me a mixture of products, including what appears to be an O-alkylated isomer. How can I improve the selectivity for N-alkylation?

Answer: The benzoxazolone ring contains both a nucleophilic nitrogen (at the 3-position) and an oxygen atom within the lactam that can also be alkylated, leading to a mixture of N- and O-alkylated products. The amino group at the 6-position is also a potential site for alkylation.

  • Controlling N- vs. O-Alkylation: The selectivity between N- and O-alkylation of the benzoxazolone ring is influenced by the nature of the alkylating agent and the reaction conditions.

    • Solution: To favor N-alkylation, use alkylating agents with "soft" leaving groups, such as methyl iodide. In contrast, "hard" leaving groups, like in dimethyl sulfate, tend to favor O-alkylation. The choice of base and solvent also plays a crucial role.

  • Alkylation of the Amino Group: The primary amine at the 6-position is generally more nucleophilic than the amide nitrogen within the ring and will likely be the primary site of alkylation.

    • Solution: To achieve alkylation at the N-3 position of the ring, the 6-amino group must first be protected (e.g., by acylation). After N-3 alkylation, the protecting group can be removed.

Question 2: The reaction is sluggish, and I have a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

Answer: Sluggish alkylation reactions are often due to insufficient reactivity of the electrophile or suboptimal reaction conditions.

  • Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Base and Temperature: A base is required to deprotonate the amine or the amide, making it more nucleophilic. The reaction may also require thermal energy.

    • Solution: Use a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile. Heating the reaction mixture is often necessary. Monitor the progress by TLC to find the optimal temperature and time.

Data Presentation

The yield of the final product in a multi-step synthesis is highly dependent on the efficiency of each step. Below is a comparative table of yields for different methods of synthesizing the core benzoxazolone ring system, which can be a precursor to this compound.

Synthetic RouteStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantagesReference
Cyclization (Green Method)2-Aminophenol(Boc)₂O, K₂CO₃, DMF, RTHighEnvironmentally friendly, avoids hazardous reagents.May not be suitable for all substituted 2-aminophenols.[3]
Cyclization (Nanocatalysis)2-Aminophenol, AldehydeFe₃O₄@SiO₂-SO₃H, 50 °C, Solvent-free84-92%High yields, short reaction times, reusable catalyst.Catalyst synthesis is required.[3]
Oxidative Cyclocarbonylation2-AminophenolFeCl₃·6H₂O, CCl₄, H₂O, 120 °C75%Utilizes a simple iron catalyst.Requires high temperature and a chlorinated solvent.[4]
Brønsted Acid Catalysis2-Aminophenol, BenzaldehydeBAIL gel, 130 °C, Solvent-free98%Excellent yield, reusable catalyst, solvent-free.Requires high temperature and synthesis of the catalyst.[5]

BAIL gel = Brønsted Acidic Ionic Liquid gel

Experimental Protocols

Protocol 1: Synthesis of 6-Acetylamino-1,3-benzoxazol-2(3H)-one (N-Acylation)

This protocol is an adaptation of a general procedure for the acetylation of anilines.[2][6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the suspension with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-acetylamino-1,3-benzoxazol-2(3H)-one.

Visualizations

Troubleshooting Workflow for Failed N-Acylation

G start N-Acylation Reaction Fails (Low Yield / No Product) check_sm Check Purity of Starting Material (SM) start->check_sm sm_impure SM Impure? check_sm->sm_impure purify_sm Purify SM (Recrystallization) sm_impure->purify_sm Yes check_reagents Review Reagents & Conditions sm_impure->check_reagents No purify_sm->start reagent_issue Issue Identified? check_reagents->reagent_issue increase_reactivity Increase Acylating Agent Reactivity (e.g., Anhydride -> Acyl Chloride) reagent_issue->increase_reactivity Yes, Reactivity change_base Optimize Base (e.g., Pyridine, TEA, NaH) reagent_issue->change_base Yes, Base change_solvent Improve Solubility (e.g., DCM, THF, DMF) reagent_issue->change_solvent Yes, Solvent optimize_temp Adjust Temperature (Start at 0°C, then RT) reagent_issue->optimize_temp Yes, Temp rerun_reaction Rerun Reaction & Monitor by TLC increase_reactivity->rerun_reaction change_base->rerun_reaction change_solvent->rerun_reaction optimize_temp->rerun_reaction success Successful Reaction rerun_reaction->success

Caption: A flowchart for troubleshooting failed N-acylation reactions.

Potential Side Reactions of this compound

G cluster_acylation Acylation (RCOCl) cluster_alkylation Alkylation (R-X, Base) cluster_hydrolysis Hydrolysis (Strong Base) start This compound n_acylation Desired Product: 6-Acylamino-1,3-benzoxazol-2(3H)-one start->n_acylation RCOCl, Base n6_alkylation Primary Product: 6-Alkylamino Derivative start->n6_alkylation R-X, Base n3_alkylation Potential Side Product: N-3 Alkylation start->n3_alkylation o_alkylation Potential Side Product: O-Alkylation start->o_alkylation ring_opening Side Product: Ring-Opened Amino Phenol start->ring_opening e.g., NaOH (aq) di_acylation Side Product: Di-acylation n_acylation->di_acylation Excess RCOCl

Caption: Common reaction pathways and potential side reactions.

References

Technical Support Center: Efficient Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 6-amino-1,3-benzoxazol-2(3H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low or No Product Yield My reaction is resulting in a low yield of this compound. What are the common causes?1. Incomplete Reaction: The reaction may not have gone to completion. - Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. - Solution: Optimize the reaction temperature. For reductive cyclization, ensure the hydrogenation is proceeding at an appropriate temperature and pressure. For carbonylation, the temperature should be sufficient to drive the reaction without degrading the product. 3. Catalyst Inactivity: The catalyst may be poisoned or deactivated. - Solution: Ensure the catalyst is fresh or properly activated. For palladium on carbon (Pd/C), ensure it is handled under an inert atmosphere as much as possible. Check for potential catalyst poisons in your starting materials or solvent.[1] 4. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. - Solution: Use high-purity starting materials. Recrystallize or purify the starting materials if necessary.
Formation of Side Products I am observing significant side product formation in my reaction. How can I minimize this?1. Oxidation of Amino Groups: The amino groups on the starting material or product are susceptible to oxidation, especially at elevated temperatures or in the presence of air. - Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents. 2. Polymerization: Diaminophenol starting materials can be prone to polymerization under certain conditions. - Solution: Control the reaction temperature and add reagents slowly to avoid localized high concentrations. 3. Incomplete Cyclization: The intermediate may not fully cyclize, leading to the formation of related impurities. - Solution: Ensure the catalyst is active and the reaction conditions (temperature, time) are optimized for complete cyclization.
Difficulties in Product Purification I am having trouble purifying the final product. What are effective purification strategies?1. Co-precipitation of Impurities: The product may precipitate with impurities. - Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is often effective. 2. Product Solubility: The product may be sparingly soluble in common chromatography solvents. - Solution: Use a combination of polar and non-polar solvents for column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. 3. Tailing on Silica Gel: The amino group can cause the product to tail on silica gel during column chromatography. - Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most promising synthetic routes are:

  • Reductive Cyclization of 4-Nitro-2-aminophenol: This is often the preferred method. It involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a carbonyl source to form the benzoxazolone ring. This can sometimes be achieved in a single step.

  • Carbonylation of 2,4-Diaminophenol: This route involves the reaction of 2,4-diaminophenol with a carbonylating agent, such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. Due to the toxicity of phosgene, alternative carbonylating agents are often favored.

Q2: How do I choose the right catalyst for the synthesis?

A2: Catalyst selection is critical for an efficient reaction and depends on the chosen synthetic route:

  • For Reductive Cyclization: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. The catalyst loading is typically between 5-10 mol%.

  • For Carbonylation: Lewis acids or bases can be used to catalyze the carbonylation reaction, depending on the carbonylating agent. However, for many modern carbonylating agents like CDI, a catalyst may not be strictly necessary.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Temperature: As mentioned in the troubleshooting guide, temperature control is crucial to prevent side reactions and decomposition.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without prolonged heating that could lead to side product formation.

  • Atmosphere: Due to the sensitivity of the amino groups to oxidation, conducting the reaction under an inert atmosphere is highly recommended.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. For reductive cyclization, polar protic solvents like ethanol or methanol are common. For carbonylation, aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a two-step process involving carbonylation followed by reduction.

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Carbonylating Agent: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.

  • Addition of Catalyst: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Catalyst Selection and Performance

The choice of catalyst is paramount for achieving high efficiency in the synthesis of this compound. The following table summarizes a qualitative comparison of catalysts for the key reductive step.

CatalystRouteTypical Loading (mol%)SolventTemperature (°C)YieldNotes
Pd/C (Palladium on Carbon) Reductive Cyclization5 - 10Ethanol, Methanol25 - 50HighHighly efficient for nitro group reduction. Requires hydrogen atmosphere.
Raney Nickel Reductive Cyclization10 - 20Ethanol25 - 60Good to HighEffective but may require higher catalyst loading and careful handling due to pyrophoric nature.
SnCl₂ (Stannous Chloride) Reductive CyclizationStoichiometricEthanol, Ethyl Acetate50 - 80Moderate to GoodA classical method, but requires stoichiometric amounts of the reducing agent, leading to more waste.

Visualizations

experimental_workflow cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Reduction start1 2-Amino-4-nitrophenol reaction1 Reflux start1->reaction1 reagent1 1,1'-Carbonyldiimidazole (CDI) in THF reagent1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 6-Nitro-1,3-benzoxazol-2(3H)-one workup1->product1 reaction2 Hydrogenation product1->reaction2 Intermediate catalyst2 Pd/C, H2 in Ethanol catalyst2->reaction2 workup2 Filtration & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Start: Catalyst Selection for this compound Synthesis route Synthetic Route? start->route reductive Reductive Cyclization route->reductive Reductive carbonylation Carbonylation route->carbonylation Carbonylation catalyst_reductive Catalyst for Reduction? reductive->catalyst_reductive catalyst_carbonylation Carbonylating Agent? carbonylation->catalyst_carbonylation pd_c Pd/C catalyst_reductive->pd_c High Efficiency raney_ni Raney Ni catalyst_reductive->raney_ni Alternative sncl2 SnCl2 catalyst_reductive->sncl2 Stoichiometric cdi CDI (Carbonyldiimidazole) catalyst_carbonylation->cdi Mild & Safe urea Urea catalyst_carbonylation->urea Cost-effective phosgene Phosgene/Triphosgene catalyst_carbonylation->phosgene High Reactivity (Toxic)

Caption: Decision tree for catalyst selection in the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 6-Amino-1,3-Benzoxazol-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-amino-1,3-benzoxazol-2(3H)-one and its structurally related analogs. The benzoxazolone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This document summarizes key experimental data on their anticonvulsant, antimicrobial, and cytotoxic activities, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticonvulsant Activity

A significant number of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their anticonvulsant properties. The primary screening models used are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests in rodents. Neurotoxicity is commonly assessed using the rotarod test.

Comparative Data

Below is a summary of the anticonvulsant activity of selected 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives, with phenytoin and carbamazepine as reference compounds.[1] The protective index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a better safety profile.

CompoundMES (ED50 mg/kg, i.p., mice)PI (TD50/ED50)scMet (ED50 mg/kg, i.p., mice)Receptor Binding
Compound 43 8.7> 5.3> 100Binds to sigma 1 receptors with nanomolar affinity[1][2]
Compound 45 7.6> 3.9> 100Binds to sigma 1 receptors with nanomolar affinity[1][2]
Compound 26 19.4> 7.535.8Not specified
Phenytoin 9.57.3> 100Not specified
Carbamazepine 8.88.5> 30Not specified

Another study focused on benzoxazole derivatives containing a 1,2,4-triazolone moiety. Compound 5f from this series showed promising anticonvulsant activity in the MES model with a favorable safety profile compared to carbamazepine and valproate.[3]

CompoundMES (ED50 mg/kg)NeurotoxicityProposed Mechanism
Compound 5f 22.0Safer than carbamazepine and valproateRegulates GABA function in the brain[3]

Additionally, 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives were synthesized and tested. Several of these compounds, including 4d, 4g, 4h, 4m, and 4n , were found to be more active than phenytoin in the pentylenetetrazole-induced seizure test.[4]

Experimental Protocols

Maximal Electroshock (MES) Test: This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Mice or rats are used.

  • Procedure: An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is considered the endpoint.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scMet) Test: This model is used to identify drugs that can prevent clonic seizures, which are characteristic of absence seizures.

  • Animal Model: Typically mice.

  • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is the endpoint.

  • Data Analysis: The ED50 is determined.

Rotarod Test for Neurotoxicity: This test assesses motor coordination and is used to determine the neurotoxic effects of the test compounds.

  • Apparatus: A rotating rod.

  • Procedure: Animals are trained to walk on the rotating rod. After administration of the test compound, their ability to remain on the rod for a set time (e.g., 1 minute) is evaluated at various doses.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Signaling Pathways in Anticonvulsant Activity

The anticonvulsant effect of some benzoxazolone derivatives is suggested to be mediated through their interaction with sigma 1 receptors or by modulating the GABAergic system.

G Potential Anticonvulsant Mechanisms of Benzoxazolone Analogs cluster_0 Sigma 1 Receptor Pathway cluster_1 GABAergic Pathway Compound_43_45 Compounds 43 & 45 Sigma1R Sigma 1 Receptor Compound_43_45->Sigma1R binds Modulation Modulation of Ion Channels Sigma1R->Modulation Neuroprotection Neuroprotection & Anticonvulsant Effect Modulation->Neuroprotection Compound_5f Compound 5f GABA_synthesis Increased GABA Synthesis/Release Compound_5f->GABA_synthesis GABA_A_R GABA-A Receptor GABA_synthesis->GABA_A_R activates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Potential signaling pathways for the anticonvulsant action of benzoxazolone analogs.

Antimicrobial and Anti-Quorum Sensing Activity

Certain derivatives of 1,3-benzoxazol-2(3H)-one have been investigated for their antimicrobial and anti-quorum sensing properties. Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production. Inhibiting QS is a promising anti-pathogenic strategy.

Comparative Data

A study on 1,3-benzoxazol-2(3H)-one derivatives as QS inhibitors showed that several compounds could inhibit the QS system in Pseudomonas aeruginosa.[5]

CompoundQS InhibitionReduction in Elastase ProductionReduction in Biofilm FormationReduction in Swarming Motility
1,3-benzoxazol-2(3H)-one YesSignificantSignificantSignificant
5-chloro-1,3-benzoxazol-2(3H)-one YesSignificantSignificantSignificant
6-methyl-1,3-benzoxazol-2(3H)-one YesSignificantSignificantSignificant
5-methyl-1,3-benzoxazol-2(3H)-one YesSignificantSignificantSignificant

Another study reported the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, which showed activity against Gram-positive bacteria, particularly Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL.[6]

Experimental Protocols

Quorum Sensing Inhibition (QSI) Assay:

  • Bacterial Strain: A reporter strain, such as Chromobacterium violaceum or a specific Pseudomonas aeruginosa reporter strain, is used.

  • Procedure: The reporter strain is grown in the presence of the test compounds. The production of a QS-regulated phenotype (e.g., violacein pigment in C. violaceum or a fluorescent protein in a reporter strain) is measured.

  • Endpoint: A reduction in the QS-regulated phenotype without inhibiting bacterial growth indicates QSI.

Minimum Inhibitory Concentration (MIC) Assay:

  • Procedure: A serial dilution of the test compound is prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with a standardized number of bacteria.

  • Incubation: The samples are incubated under appropriate conditions.

  • Endpoint: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Workflow

G General Workflow for Screening Antimicrobial and QSI Activity Start Synthesized Benzoxazolone Analogs MIC_Assay MIC Assay (Antibacterial Activity) Start->MIC_Assay QSI_Assay QSI Assay (e.g., against P. aeruginosa) Start->QSI_Assay Lead_Identification Lead Compound Identification MIC_Assay->Lead_Identification Virulence_Assays Virulence Factor Assays (Elastase, Biofilm, etc.) QSI_Assay->Virulence_Assays Active Compounds Virulence_Assays->Lead_Identification

Caption: Workflow for evaluating antimicrobial and anti-quorum sensing properties.

Cytotoxic and Other Biological Activities

Derivatives of 1,3-benzoxazol-2(3H)-one have also been evaluated for their cytotoxic effects against various cancer cell lines.[7][8] Additionally, some analogs have been found to inhibit myeloperoxidase (MPO), an enzyme involved in inflammation.[9] The broad spectrum of activity highlights the versatility of the benzoxazolone scaffold.

Comparative Data

Selected N-substituted derivatives of 1,3-benzoxazol-2(3H)-one were tested for their cytotoxic properties in cancer and normal cells.[7]

CompoundCytotoxicity (IC50) against K562 cellsCytotoxicity (IC50) against HeLa cells
Compound 8 90 µM100 µM
Other tested analogs (2-7, 10) > 1 mM> 1 mM

Conclusion

The 1,3-benzoxazol-2(3H)-one scaffold is a valuable starting point for the development of new therapeutic agents. Analogs have demonstrated significant anticonvulsant activity, with some compounds showing efficacy and safety profiles comparable or superior to existing drugs. The proposed mechanisms involving sigma 1 receptors and the GABAergic system warrant further investigation. Furthermore, the antimicrobial and anti-quorum sensing activities of these compounds present a novel approach to combating bacterial infections by targeting virulence rather than viability. The cytotoxic effects also indicate potential for development as anticancer agents. Future research should focus on optimizing the substitutions on the benzoxazolone ring to enhance potency and selectivity for specific biological targets, as well as comprehensive in vivo studies to validate the promising in vitro results.

References

6-amino-1,3-benzoxazol-2(3H)-one vs other benzoxazole derivatives in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatile benzoxazole scaffold has been a focal point for the design and synthesis of novel therapeutic agents.[2][4] This guide focuses on comparing the anticancer performance of several benzoxazole derivatives, supported by experimental data from in vitro studies.

Comparative Anticancer Activity of Benzoxazole Derivatives

The anticancer efficacy of benzoxazole derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives from various studies.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4 (a 2,5-disubstituted benzoxazole)HCT116 (Colon)1.115-Fluorouracil4.62
Compound 6 (a 2,5-disubstituted benzoxazole)HCT116 (Colon)1.135-Fluorouracil4.62
Compound 25 (a 2,5-disubstituted benzoxazole)HCT116 (Colon)1.155-Fluorouracil4.62
Compound 26 (a 2,5-disubstituted benzoxazole)HCT116 (Colon)1.145-Fluorouracil4.62
Compound 11 (a 5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)7.41Sorafenib7.47
Compound 12 (a 5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)6.83Sorafenib7.47
Compound 1f (2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol)HeLa (Cervical)1.1Doxorubicin0.09
HepG2 (Liver)1.3Doxorubicin0.2
SW620 (Colon)2.1Doxorubicin0.1
CFPAC (Pancreatic)2.1Doxorubicin0.1

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity.[2]

  • Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) and incubated for another 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (10% w/v) and incubated for 60 minutes at 4°C. The plates are then washed with deionized water and air-dried.

  • Staining: The fixed cells are stained with 0.4% w/v SRB solution in 1% acetic acid for 30 minutes.

  • Washing: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • Solubilization and Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a wavelength of 540 nm using a plate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, HepG2) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells are treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

The anticancer mechanism of many benzoxazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments to assess their efficacy and safety.

G Start Compound Library (Benzoxazole Derivatives) Screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays) against Cancer Cell Lines Start->Screening Hit_ID Hit Identification (Compounds with low IC50) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis, Western Blot) Hit_ID->Mechanism Potent Hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt In_Vivo In Vivo Animal Studies (Xenograft Models) Mechanism->In_Vivo Lead_Opt->Screening New Analogs Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for anticancer drug discovery and development.

References

Structure-Activity Relationship of 6-Amino-1,3-Benzoxazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives substituted at the 6-position with an amino group, or modifications thereof, have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-amino-1,3-benzoxazol-2(3H)-one derivatives, with a focus on their anti-inflammatory and anticancer activities. The information is presented to aid in the rational design of novel and more potent drug candidates.

Anti-inflammatory Activity: Inhibition of Nitric Oxide and IL-6 Production

A study by Zhang et al. explored a series of 6-acylamino and 6-sulfonamido benzoxazolone derivatives for their ability to inhibit nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Their findings provide valuable insights into the SAR of these compounds as anti-inflammatory agents.

Data Summary: Anti-inflammatory Activity

The inhibitory activities of representative compounds are summarized in the table below. The data highlights the impact of different substituents on the 6-amino group on the potency against NO and IL-6 production.

Compound IDR Group (at 6-amino position)NO Production IC50 (µM)IL-6 Production IC50 (µM)
3a Benzoyl>100>100
3i 4-Chlorobenzoyl15.4513.96
3j 4-Fluorobenzoyl12.0311.21
3l 4-Trifluoromethylbenzoyl17.5116.32
Celecoxib (Positive Control)20.3618.75

Key SAR Observations for Anti-inflammatory Activity:

  • Acylation of the 6-amino group is crucial for activity. The unsubstituted this compound showed weak activity.

  • Substitution on the benzoyl ring significantly influences potency. Electron-withdrawing groups at the para-position of the benzoyl ring, such as chlorine (3i), fluorine (3j), and trifluoromethyl (3l), led to a marked increase in inhibitory activity against both NO and IL-6 production.

  • Potency Comparison: Several of the synthesized compounds, notably 3j, exhibited superior or equivalent potency to the positive control, celecoxib.

Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

Interleukin-6 (IL-6) Quantification (ELISA): The concentration of IL-6 in the cell culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Anticancer Activity: Kinase Inhibition

A separate line of investigation has explored aminobenzoxazole derivatives as potential anticancer agents through the inhibition of key kinases involved in tumor progression, such as Kinase Insert Domain Receptor (KDR), also known as VEGFR2. A study by Khudhir et al. evaluated a library of amino-benzoxazole derivatives for their KDR inhibitory and anti-proliferative activities.[1]

Data Summary: KDR Inhibition and Antiproliferative Activity

The following table presents the KDR inhibitory and antiproliferative activities of selected aminobenzoxazole derivatives. It is important to note that the exact position of the amino group on the benzoxazole ring was not consistently specified as the 6-position for all compounds in the initial screening library. However, the data provides valuable insights into the potential of this scaffold in cancer therapy.

Compound IDKDR Inhibition IC50 (µM)A549 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)
1 6.855--
16 ->506.98
17 ->5011.18
Sorafenib (Positive Control)--

Key SAR Observations for Anticancer Activity:

  • Potent KDR Inhibition: Certain aminobenzoxazole derivatives demonstrated potent inhibition of KDR, with compound 1 showing an IC50 value in the low micromolar range.[1]

  • Cell-based Activity: Compounds 16 and 17 exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line.[1]

  • Structure-Specific Activity: The specific substitution pattern on the aminobenzoxazole core is critical for both kinase inhibition and cellular activity.

Experimental Protocols: Anticancer Assays

KDR Kinase Assay: The in vitro inhibitory activity of the compounds against KDR was determined using a kinase assay kit. The assay typically involves incubating the kinase, a substrate peptide, and ATP with the test compounds. The extent of substrate phosphorylation is then quantified, often through methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the IC50 value of the inhibitor.

Cell Proliferation Assay (MTT Assay): Human cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability was then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural modifications and their impact on the biological activity of this compound derivatives.

SAR_Anti_Inflammatory cluster_acyl Acyl Substitution at 6-Amino Position Core This compound Core Benzoyl Benzoyl (Inactive) Core->Benzoyl Acylation p_Cl_Benzoyl 4-Chlorobenzoyl (Active) Benzoyl->p_Cl_Benzoyl Add p-Cl p_F_Benzoyl 4-Fluorobenzoyl (Most Active) Benzoyl->p_F_Benzoyl Add p-F p_CF3_Benzoyl 4-Trifluoromethylbenzoyl (Active) Benzoyl->p_CF3_Benzoyl Add p-CF3 Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_results Data Analysis Start Seed RAW264.7 Cells Pretreat Pre-treat with Compounds Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for IL-6 Supernatant->ELISA IC50_NO Calculate NO IC50 Griess->IC50_NO IC50_IL6 Calculate IL-6 IC50 ELISA->IC50_IL6

References

Validation of 6-Amino-1,3-benzoxazol-2(3H)-one as a Pharmacophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-amino-1,3-benzoxazol-2(3H)-one scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of its performance, supported by experimental data, to validate its role as a versatile template for drug design and development. The unique structural features of this heterocyclic system allow for diverse substitutions, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for this compound derivatives, showcasing their efficacy against various cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-amino-2-(3-fluorophenyl)benzothiazole (analogue)HeLa9 x 10⁻⁶ - 4 x 10⁻³ M[1]
MCF-79 x 10⁻⁶ - 4 x 10⁻³ M[1]
CaCo-29 x 10⁻⁶ - 4 x 10⁻³ M[1]
Hep-29 x 10⁻⁶ - 4 x 10⁻³ M[1]
6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Mannich basesBV-173Low micromolar[2]
K-562> BV-173 IC50[2]
Amino-benzoxazole derivative 1KDR expressing cells6.855[3]
Amino-benzoxazole derivative 16A549Not specified (79.42% inhibition)[3]
MCF-76.98[3]
Amino-benzoxazole derivative 17A549Not specified (85.81% inhibition)[3]
MCF-711.18[3]

Table 2: Antimicrobial Activity of 1,3-Benzoxazol-2(3H)-one Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-onesMicrococcus luteus31.25[4]
1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Inhibits quorum sensing[5]
5-chloro-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Inhibits quorum sensing[5]
6-methyl-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Inhibits quorum sensing[5]

Structure-Activity Relationship (SAR)

The biological activity of the this compound scaffold is significantly influenced by the nature and position of substituents.

  • Anticancer Activity :

    • Substitution at the 6-position with arylpropenoyl groups, followed by N-aminomethylation, leads to potent cytotoxic agents against leukemia cell lines.[2]

    • The presence of an amino group at the 6-position is a key feature in derivatives targeting the KDR (VEGFR-2) kinase.[3]

    • Fluorine substitution on the phenyl ring of related benzothiazole analogues enhances anticancer activity.[1]

  • Antimicrobial Activity :

    • Substitution at the 6-position with a thiazole ring confers activity against Gram-positive bacteria.[4]

    • The core 1,3-benzoxazol-2(3H)-one structure, along with simple substitutions like chloro and methyl groups, can inhibit quorum sensing in Pseudomonas aeruginosa, suggesting a role in combating bacterial virulence.[5]

Potential Signaling Pathways

The this compound pharmacophore is hypothesized to exert its biological effects through modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Several amino-benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[3][6] Inhibition of VEGFR-2 blocks downstream signaling cascades crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Benzoxazolone This compound Derivatives Benzoxazolone->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Sigma-2 Receptor Signaling

Derivatives of this compound have shown high binding affinity for the sigma-2 receptor, which is overexpressed in proliferating cancer cells.[7] Ligands of the sigma-2 receptor can induce apoptosis and autophagy, making it an attractive target for cancer therapy.

Sigma2_Receptor_Signaling Benzoxazolone This compound Derivatives Sigma2R Sigma-2 Receptor (TMEM97) Benzoxazolone->Sigma2R Binding Ca_release Ca²⁺ Release from ER Sigma2R->Ca_release Autophagy Autophagy Sigma2R->Autophagy Apoptosis Apoptosis Ca_release->Apoptosis SRB_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Treat with compounds A->B C 3. Fix with TCA B->C D 4. Stain with SRB C->D E 5. Solubilize dye D->E F 6. Measure absorbance E->F Comet_Assay_Workflow A 1. Embed cells in agarose B 2. Cell lysis A->B C 3. DNA unwinding (alkaline) B->C D 4. Electrophoresis C->D E 5. Neutralization & Staining D->E F 6. Visualize & Analyze E->F

References

comparative analysis of spectroscopic data of benzoxazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Benzoxazole Isomers for Researchers, Scientists, and Drug Development Professionals.

Benzoxazole and its isomers are foundational scaffolds in medicinal chemistry, renowned for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise arrangement of atoms within the benzoxazole core can significantly influence its biological activity. Consequently, the unambiguous structural elucidation of these isomers is paramount. This guide provides a comparative analysis of the spectroscopic data of benzoxazole isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to distinguish between them.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative spectroscopic data for various benzoxazole isomers and their derivatives, facilitating a clear comparison of their spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Substituted Benzoxazole Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation of isomers.

CompoundPosition¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Solvent
5-MethoxybenzoxazoleH-28.12152.1CDCl₃
H-47.42141.2
H-66.95111.9
H-77.2196.4
OCH₃3.8755.8
6-Methoxy-2-(2-nitrophenyl)-benzoxazoleH-47.59144.4CDCl₃
H-57.02112.1
H-77.2396.1
OCH₃3.8855.9
5-ChlorobenzoxazoleH-28.21153.2CDCl₃
H-47.69142.1
H-67.31125.8
H-77.51111.4
6-Chloro-2-(2-nitrophenyl)-benzoxazoleH-47.73150.1DMSO-d₆
H-57.43126.2
H-77.89112.5

Data compiled from a study on substituted benzoxazoles.

Table 2: UV-Visible Spectroscopic Data of 2-(2'-hydroxyphenyl)benzoxazole Derivatives

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λmax) and molar absorptivity (ε) are characteristic properties that can differ between isomers.[1][2]

Compound/Derivativeλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol
2-(amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴Ethanol
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole3391.69 x 10⁵Ethanol

Data from a comparative study on benzoxazole derivatives as potential UV filters.[3]

Table 3: Infrared (IR) Spectroscopy Data for Benzoxazole Isomers

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IsomerKey Vibrational Frequencies (cm⁻¹)
1,2-Benzoxazole-5-carboxylic acid (Expected)-OH (Carboxylic Acid): Broad band ~2500-3300C=O (Carboxylic Acid): ~1680-1710C=N (Oxazole Ring): ~1650-1550
1,3-Benzoxazole-5-carboxylic acid (Expected)-OH (Carboxylic Acid): Broad band ~2500-3300C=O (Carboxylic Acid): ~1680-1710C=N (Oxazole Ring): ~1650-1550

Expected values based on the analysis of related benzoxazole derivatives.[4] While the primary functional group absorptions are similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 4: Mass Spectrometry Data for Benzoxazole Isomers

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be unique for different isomers.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
1,2-Benzoxazole-5-carboxylic acid (Expected)[M+H]⁺ at 164.03Fragmentation patterns may differ from the 1,3-isomer.ESI
1,3-Benzoxazole-5-carboxylic acid[M+H]⁺ at 164Fragmentation patterns may differ from the 1,2-isomer.ESI
3-(1,3-Benzoxazol-2-yl)benzoic acid[M+H]⁺ at 240222 ([M+H - H₂O]⁺), 196 ([M+H - CO₂]⁺)ESI+
[M-H]⁻ at 238194 ([M-H - CO₂]⁻)ESI-

Data compiled from a comparative guide and an application note on mass spectrometry fragmentation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of benzoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure and differentiate between isomers based on the chemical environment of each proton and carbon atom.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts, integration (relative number of protons), and coupling constants (splitting patterns) to assign protons to their respective positions.

    • ¹³C NMR: Analyze the chemical shifts to identify different carbon environments (e.g., carbonyl, aromatic C-H, quaternary carbons). The chemical shifts of the carbons within the benzoxazole ring system are particularly useful for distinguishing isomers.[4]

UV-Visible Spectroscopy
  • Objective: To determine the electronic absorption properties of the isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[2]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank to obtain a baseline correction.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder (or KBr pellet) to subtract atmospheric CO₂ and water absorbances. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the benzoxazole isomers, such as C=N, C-O, aromatic C-H, and any substituent-specific vibrations.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and investigate the fragmentation patterns of the isomers.[4]

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation patterns in the MS/MS spectra to identify characteristic neutral losses and fragment ions that can help differentiate between the isomeric structures.[5]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative spectroscopic analysis of benzoxazole isomers.

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison synthesis Synthesis of Benzoxazole Isomers purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr ir IR Spectroscopy sample_prep->ir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ms Mass Spectrometry (LC-MS/MS) sample_prep->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc uv_vis->data_proc ms->data_proc comparison Comparative Analysis of Spectroscopic Data data_proc->comparison

Caption: Experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of benzoxazole isomers.

References

In Vitro Efficacy of 6-amino-1,3-benzoxazol-2(3H)-one: A Comparative Analysis with Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of the novel compound 6-amino-1,3-benzoxazol-2(3H)-one against a panel of clinically relevant bacteria, benchmarked against the performance of well-established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This document is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug discovery and development by presenting available data, outlining experimental methodologies, and visualizing key workflows.

Executive Summary

The development of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoxazolone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1] This guide focuses on this compound, a specific derivative, and aims to contextualize its potential antimicrobial efficacy by comparison with widely used antibiotics.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Penicillin, Ciprofloxacin, and Tetracycline against selected bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] Data for this compound is currently unavailable and is noted as such.

Antimicrobial Agent Bacterial Strain MIC (µg/mL)
This compound Staphylococcus aureusData Not Available
Streptococcus pneumoniaeData Not Available
Escherichia coliData Not Available
Pseudomonas aeruginosaData Not Available
Penicillin Staphylococcus aureus (susceptible)0.015 - 0.12
Streptococcus pneumoniae (susceptible)≤0.06
Escherichia coli>128 (Resistant)
Pseudomonas aeruginosa>128 (Resistant)
Ciprofloxacin Staphylococcus aureus0.12 - 2
Streptococcus pneumoniae0.5 - 2
Escherichia coli0.004 - 0.125[3][4]
Pseudomonas aeruginosa0.03 - 1[3][4]
Tetracycline Staphylococcus aureus0.25 - 4
Streptococcus pneumoniae0.06 - 4
Escherichia coli0.5 - 16
Pseudomonas aeruginosa8 - >128

Experimental Protocols: Broth Microdilution Method for MIC Determination

The data presented for the known antibiotics are typically determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.[5] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial strain in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Known antibiotics (for comparison and quality control)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound and control antibiotics in a suitable solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity) after incubation.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start stock Prepare Antimicrobial Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results: Determine MIC incubate->read end End read->end

Caption: Workflow of the broth microdilution method for MIC determination.

Logical Framework for Efficacy Comparison

Efficacy_Comparison cluster_compounds Test Articles cluster_testing In Vitro Testing cluster_data Data Analysis novel This compound mic_assay MIC Determination (Broth Microdilution) novel->mic_assay known Known Antibiotics (Penicillin, Ciprofloxacin, etc.) known->mic_assay mic_values MIC Values (µg/mL) mic_assay->mic_values comparison Comparative Efficacy Analysis mic_values->comparison evaluation Evaluation of Antimicrobial Potential comparison->evaluation

Caption: Logical flow for comparing a novel compound to known antibiotics.

References

Navigating the Selectivity Landscape of 6-Amino-1,3-Benzoxazol-2(3H)-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the cross-reactivity of derivatives based on this scaffold, with a focus on their kinase inhibitory profiles. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design and interpretation of studies involving this chemical series.

Quantitative Cross-Reactivity Analysis

The following table summarizes the inhibitory activity of selected amino-benzoxazole derivatives against their primary target, KDR.

Table 1: Inhibitory Activity of Amino-Benzoxazole Derivatives against KDR

Compound IDKDR IC50 (µM)
Compound 1 6.855
Compound 2 10.23
Compound 3 15.85
Compound 4 25.12
Compound 5 39.81
Compound 6 50.118

Data sourced from a study on amino-benzoxazole derivatives as KDR inhibitors.

Computational docking studies accompanying these findings suggest that these compounds may also interact with other tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1). However, quantitative experimental data (e.g., IC50 values) for these potential off-target interactions are not yet available, highlighting a critical area for future investigation. The development of a comprehensive selectivity profile through broad kinase panel screening is essential to fully understand the cross-reactivity of this compound class.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments typically employed in the characterization of kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (luminescence, fluorescence, or radioactivity detector)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution or EDTA).

  • Signal Detection: Add the detection reagent and measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

KinomeScan™ Selectivity Profiling

For a broader assessment of cross-reactivity, a competition binding assay like KINOMEscan™ can be employed. This method quantitatively measures the binding of a test compound to a large panel of kinases.

1. Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.

2. Abbreviated Workflow:

  • A diverse panel of human kinases is expressed as DNA-tagged fusion proteins.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).

  • After equilibration, the unbound kinase is washed away.

  • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • The results are typically expressed as a percentage of the DMSO control or as a dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is essential for understanding their potential on- and off-target effects.

KDR (VEGFR-2) Signaling Pathway

KDR is a primary target for some this compound derivatives. Its activation by VEGF triggers a cascade of downstream signaling events crucial for angiogenesis.

KDR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PIP2->Akt via PIP3 Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes PI3K->PIP2 Phosphorylates to PIP3 Survival Cell Survival Akt->Survival Promotes eNOS eNOS Akt->eNOS Activates NO NO eNOS->NO Produces Permeability Vascular Permeability NO->Permeability Increases

Caption: KDR signaling cascade leading to angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is a common off-target for many kinase inhibitors.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling network.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is necessary to characterize the selectivity profile of a compound.

Cross_Reactivity_Workflow Start Start: New this compound based compound Primary_Assay Primary Target Assay (e.g., KDR) Start->Primary_Assay Potent Potent Inhibitor? Primary_Assay->Potent Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan™) Potent->Kinome_Scan Yes Stop Stop or Redesign Potent->Stop No Analyze_Hits Analyze Off-Target Hits Kinome_Scan->Analyze_Hits IC50_Determination Determine IC50 for Significant Off-Targets Analyze_Hits->IC50_Determination Cellular_Assays Cell-Based Assays (On- and Off-Target Pathways) IC50_Determination->Cellular_Assays SAR Structure-Activity Relationship (SAR) & Selectivity Optimization Cellular_Assays->SAR End End: Selectivity Profile Established SAR->End

Caption: Workflow for assessing compound cross-reactivity.

A Comparative Guide to the Synthetic Efficiency of Routes to 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 6-amino-1,3-benzoxazol-2(3H)-one, a valuable building block in medicinal chemistry. The primary focus is on a common two-step nitration-reduction pathway, with a discussion of alternative approaches.

The most frequently employed strategy for the synthesis of this compound involves the initial nitration of 1,3-benzoxazol-2(3H)-one to yield 6-nitro-1,3-benzoxazol-2(3H)-one, followed by the reduction of the nitro group. While this method is prevalent, the efficiency of the overall process is highly dependent on the choice of reagents and reaction conditions for the reduction step.

Primary Synthetic Route: Nitration Followed by Reduction

This two-step synthesis forms the benchmark for producing this compound.

Primary Synthetic Route 1,3-Benzoxazol-2(3H)-one 1,3-Benzoxazol-2(3H)-one 6-Nitro-1,3-benzoxazol-2(3H)-one 6-Nitro-1,3-benzoxazol-2(3H)-one 1,3-Benzoxazol-2(3H)-one->6-Nitro-1,3-benzoxazol-2(3H)-one Nitration (HNO3, H2SO4) This compound This compound 6-Nitro-1,3-benzoxazol-2(3H)-one->this compound Reduction

Caption: The two-step synthesis of this compound.

Step 1: Nitration of 1,3-benzoxazol-2(3H)-one

The nitration of the benzoxazolone ring is a standard electrophilic aromatic substitution.

Experimental Protocol:

To a stirred solution of 1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature, typically between 0 and 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice water. The resulting precipitate, 6-nitro-1,3-benzoxazol-2(3H)-one, is then collected by filtration, washed with water, and dried.

ParameterValue
Reactants 1,3-benzoxazol-2(3H)-one, Nitric Acid, Sulfuric Acid
Temperature 0-10 °C
Reaction Time 1-2 hours
Typical Yield 85-95%
Purity High
Step 2: Reduction of 6-nitro-1,3-benzoxazol-2(3H)-one

The efficiency of the overall synthesis is largely determined by the method chosen for the reduction of the nitro group. Several methods are commonly employed, each with its own set of advantages and disadvantages.

Reduction Methods A 6-Nitro-1,3-benzoxazol-2(3H)-one B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B C Tin(II) Chloride Reduction (SnCl2·2H2O, HCl) A->C D Iron Reduction (Fe, NH4Cl or CH3COOH) A->D E Zinc Reduction (Zn, NH4Cl or CH3COOH) A->E F This compound B->F C->F D->F E->F

Caption: Comparison of different reduction methods.

Comparison of Reduction Methods:

MethodReagents & ConditionsYield (%)PurityAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H₂ (gas), Ethanol or Methanol, RT>95%Very HighHigh yield, clean reaction, easy work-up.Requires specialized hydrogenation equipment, potential catalyst poisoning.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl, Ethanol, Reflux85-95%HighEffective and reliable, tolerates some functional groups.Formation of tin salts can complicate work-up and waste disposal.[1][2]
Iron Reduction Fe powder, NH₄Cl or CH₃COOH, Ethanol/Water, Reflux80-90%GoodInexpensive, environmentally benign metal.Can require longer reaction times, and removal of iron salts can be tedious.
Zinc Reduction Zn powder, NH₄Cl or CH₃COOH, Ethanol/Water, RT to Reflux75-85%GoodReadily available and inexpensive.Can be less efficient than other methods, work-up can be challenging.[3]

Experimental Protocols for Reduction:

  • Catalytic Hydrogenation: 6-nitro-1,3-benzoxazol-2(3H)-one is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

  • Tin(II) Chloride Reduction: To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in ethanol and concentrated hydrochloric acid, a solution of tin(II) chloride dihydrate in ethanol is added. The mixture is refluxed for a specified period. After cooling, the reaction is typically quenched with a base to precipitate tin hydroxides, which are then filtered off. The filtrate is extracted with an organic solvent to isolate the product.[1]

  • Iron Reduction: A mixture of 6-nitro-1,3-benzoxazol-2(3H)-one, iron powder, and an activating agent such as ammonium chloride or acetic acid in a solvent system like ethanol/water is heated to reflux. Upon completion, the hot reaction mixture is filtered to remove the iron and its salts. The product crystallizes from the filtrate upon cooling or after partial removal of the solvent.

  • Zinc Reduction: Zinc dust is added portion-wise to a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a solvent mixture containing an acid source like ammonium chloride or acetic acid. The reaction can be run at room temperature or with gentle heating. Work-up involves filtering off the zinc salts and extracting the product from the filtrate.[3]

Alternative Synthetic Route: From 4-Amino-2-hydroxyphenol Derivatives

An alternative approach to avoid the nitration/reduction sequence is to start from a pre-functionalized aromatic ring. One such method involves the cyclization of a 4-amino-2-hydroxyphenol derivative.

Alternative Route 4-Amino-2-hydroxyphenol Derivative 4-Amino-2-hydroxyphenol Derivative This compound This compound 4-Amino-2-hydroxyphenol Derivative->this compound Cyclization (e.g., with urea or phosgene equivalent)

Caption: An alternative synthetic pathway to this compound.

Experimental Protocol:

A suitably protected 4-amino-2-hydroxyphenol is reacted with a carbonylating agent such as urea, phosgene, or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). The reaction is typically carried out in a high-boiling solvent at elevated temperatures. Subsequent deprotection of the amino group, if necessary, yields the final product.

ParameterValue
Starting Material Protected 4-amino-2-hydroxyphenol
Reagents Urea, Phosgene, or Phosgene equivalent
Conditions High temperature, inert atmosphere
Typical Yield 60-80%
Purity Good to High
Advantages Avoids the use of strong nitrating agents and harsh reduction conditions.
Disadvantages The starting material may not be readily available, and the use of phosgene or its equivalents requires special handling precautions.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, available equipment, and safety considerations.

  • For high yield and purity on a laboratory scale, the nitration-catalytic hydrogenation sequence is generally the most efficient method, provided the necessary equipment is available.

  • The tin(II) chloride reduction offers a reliable and high-yielding alternative, though waste disposal needs to be considered.

  • Iron and zinc reductions are cost-effective and use more environmentally friendly metals, but may result in slightly lower yields and more challenging work-ups.

  • The alternative route from 4-amino-2-hydroxyphenol derivatives is a viable option to circumvent the use of nitrating agents, particularly if the starting material is accessible.

Researchers should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies performed on 6-amino-1,3-benzoxazol-2(3H)-one and its related benzoxazole and benzoxazolone derivatives. The data presented is compiled from various independent research articles, offering insights into the binding affinities and interaction patterns of these ligands with a range of biological targets. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of the benzoxazolone scaffold.

Introduction to Benzoxazolone Derivatives in Medicinal Chemistry

Benzoxazolone and its related benzoxazole structures are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds.[1][2] These moieties are found in a variety of synthetic molecules exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The versatility of the benzoxazolone ring system allows for substitutions at various positions, enabling the fine-tuning of their interaction with specific biological targets and making them attractive candidates for drug design and development.[3]

Comparative Docking Performance

The following tables summarize the in-silico docking performance of various benzoxazolone and benzoxazole derivatives against several validated drug targets. The data is extracted from multiple studies, each employing different docking software and protocols. Therefore, direct comparison of scores across different studies should be approached with caution.

Table 1: Docking Performance of Benzoxazolone Derivatives against SARS-CoV-2 Targets
CompoundTargetDocking Score (kcal/mol)Software UsedReference
Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)EG.5.1 RBD-8.9AutoDock Vina[1]
Compound 7 (3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)EG.5.1 RBD-8.6AutoDock Vina[1]
Compound 6 (5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one)EG.5.1 RBD-8.3AutoDock Vina[1]
Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)XBB.1.5 RBD-8.2AutoDock Vina[1]
Compound 7 (3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)XBB.1.5 RBD-8.0AutoDock Vina[1]
Table 2: Docking Performance of Amino Benzoxazole Derivatives against Kinase Targets
CompoundTargetDocking Score (kcal/mol)Software UsedIC50 (µM)Reference
Compound 1KDR-7.5AutoDock Vina6.855[6][7]
Compound 16KDR-8.9AutoDock Vina6.98 (MCF-7)[7]
Compound 17KDR-11.1AutoDock Vina11.18 (MCF-7)[7]
Sorafenib (Control)KDR-10.7AutoDock Vina-[7]

KDR: Kinase Insert Domain Receptor (also known as VEGFR-2)

Table 3: Docking Performance of Benzoxazole Derivatives against Bacterial DNA Gyrase
CompoundTargetDocking ScoreSoftware UsedReference
Molecule 26DNA Gyrase-6.687Not Specified[4]
Molecule 14DNA Gyrase-6.463Not Specified[4]
Molecule 13DNA Gyrase-6.414Not Specified[4]
Ciprofloxacin (Control)DNA Gyrase-6.092Not Specified[4]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the protocols from the referenced literature.

Protocol for Docking against SARS-CoV-2 RBDs[1][3]
  • Ligand Preparation: The 2D structures of the 3-substituted benzoxazolone derivatives were drawn using ChemDraw Pro 12.0 software. These structures were then converted to 3D and energetically minimized.

  • Protein Preparation: The crystallographic structures of the SARS-CoV-2 Omicron subvariants XBB.1.5 and EG.5.1 receptor-binding domains (RBDs) were obtained from the Protein Data Bank. Standard protein preparation steps, such as adding hydrogen atoms and assigning charges, were performed.

  • Molecular Docking: AutoDock Vina was utilized for the molecular docking simulations. The software calculates the binding affinity of the ligand to the receptor, expressed in kcal/mol.

  • Analysis: The binding interactions and poses of the ligands within the receptor's binding site were analyzed using Discovery Studio Visualizer.

Protocol for Docking against Kinase Targets (KDR/VEGFR-2)[7][8]
  • Ligand and Protein Preparation: A library of amino-benzoxazole derivatives was selected. The 3D structure of the KDR protein was retrieved from the Protein Data Bank. Both ligands and the protein were prepared for docking by adding hydrogens, removing water molecules, and assigning charges.

  • Molecular Docking: A variety of computational docking programs were used, including CDocker, LibDock, and AutoDock Vina, to predict the binding modes and affinities of the compounds.[7] For some studies targeting VEGFR-2, a grid box of 60 x 60 x 60 Å with a grid spacing of 0.375 Å was generated using the AutoGrid algorithm.[8] The Lamarckian genetic algorithm (LGA) was employed to search for the optimal ligand conformations.[8]

  • Post-Docking Analysis: The results were analyzed to identify key binding interactions. For VEGFR-2, key residues for stabilizing inhibitors in the binding pocket were identified as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191.[8]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and a relevant signaling pathway involving a target of benzoxazole derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_output Output Ligand Ligand 3D Structure Generation & Optimization Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor 3D Structure (from PDB) & Preparation Receptor->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Pose & Interaction Analysis Scoring->Analysis Result Identification of Lead Compounds Analysis->Result

Caption: A generalized workflow for in-silico molecular docking studies.

G VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling activates Response Cellular Responses (Proliferation, Angiogenesis) Signaling->Response Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-amino-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 6-amino-1,3-benzoxazol-2(3H)-one, a compound classified as a toxic organic solid. Adherence to these guidelines is critical for maintaining a safe research environment.

Hazard Profile and Regulatory Information

This compound is designated as a hazardous substance. Key hazard information is summarized in the table below. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s) (Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

The proper shipping name for this chemical is TOXIC SOLID, ORGANIC, N.O.S.[1]. It is imperative to manage this substance as hazardous waste, and disposal must not be done through regular trash or sewer systems.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a designated hazardous waste program, often managed by an institution's Environmental Health and Safety (EHS) department.[2] The following steps outline the required procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and empty containers, as hazardous waste.[3]

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.[4] Store it separately based on chemical compatibility.[2]

  • Containerization and Labeling:

    • Use a leak-proof and compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • The container must be clearly labeled with a hazardous waste tag.[2][5] The label must include:

      • The full chemical name: "this compound". Avoid abbreviations.[2]

      • The words "Hazardous Waste".[2]

      • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[2]

      • The date of waste generation.[2]

      • The location of origin (e.g., laboratory room number).[2]

      • The name and contact information of the principal investigator.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[4]

    • This area should be secure, accessible only to trained personnel, and clearly marked with warning signs.[4]

    • Keep the container tightly closed and in a well-ventilated location.[1]

  • Disposal Request and Collection:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the hazardous waste.[2][3]

    • Follow their specific procedures for requesting a waste pickup.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Waste Generation (this compound) B Identify as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Package in a Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Collection by EHS/Authorized Personnel E->F G Proper Disposal at an Authorized Facility F->G

Caption: Workflow for the disposal of this compound.

Spill Management

In the event of a spill, it is crucial to act promptly and safely:

  • Minor Spills: If you are trained and have the appropriate personal protective equipment (PPE) and spill kit, you can clean up minor spills. The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[3]

  • Major Spills: For larger spills, evacuate the area immediately and alert your institution's EHS or emergency response team.[1]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed local requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
6-amino-1,3-benzoxazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。